N-Phenyl-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDFSFRIDFTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047735 | |
| Record name | Anilinobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1843-21-6 | |
| Record name | 2-Benzothiazolamine, N-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anilinobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine: Chemical Structure, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-Phenyl-1,3-benzothiazol-2-amine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides general methodologies and data from closely related benzothiazole derivatives to serve as a valuable resource for research and development.
Chemical Structure and Properties
This compound, also known as 2-anilinobenzothiazole, is a heterocyclic aromatic compound. Its structure consists of a phenyl ring attached to the amino group at the 2-position of a benzothiazole core.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂S | [1][2] |
| Molecular Weight | 226.30 g/mol | [1][2] |
| CAS Number | 1843-21-6 | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted) | General knowledge |
| SMILES | c1ccc(cc1)Nc2nc3ccccc3s2 | General knowledge |
| InChI | InChI=1S/C13H10N2S/c1-2-4-9(5-3-1)15-13-14-11-7-6-8-10(11)16-13/h1-8H,(H,15,14) | General knowledge |
Synthesis
General Experimental Protocol for the Synthesis of 2-Aminobenzothiazoles
This protocol describes a general method that can be adapted for the synthesis of this compound.
Materials:
-
Aniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Formation of Phenylthiourea Intermediate: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Cyclization: The intermediate phenylthiourea derivative will cyclize in the acidic medium to form the 2-aminobenzothiazole hydrobromide salt.
-
Isolation: The product can be isolated by filtration. The salt can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. However, the following tables provide representative data for a closely related derivative, which can be used as a reference for structural elucidation.[3]
Table 2: Representative ¹H NMR Spectral Data of a 2-Anilinobenzothiazole Derivative [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.66 - 7.63 | m | 4H | Aromatic Protons |
| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |
| 7.37 - 7.33 | m | 2H | Aromatic Protons |
Note: Data corresponds to a closely related derivative and serves as a representative example.[3]
Table 3: Representative ¹³C NMR Spectral Data of a 2-Aminobenzothiazole Core [3]
| Chemical Shift (δ, ppm) | Assignment |
| 166.8 | C2 (Carbon attached to -NH₂) |
| 151.5 | C7a (Quaternary carbon) |
| 128.9 | Aromatic CH |
| 125.2 | Aromatic CH |
| 124.1 | Aromatic CH |
| 119.5 | Aromatic CH |
| 114.4 | Aromatic CH |
Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]
Expected IR Spectral Data:
-
N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.
-
C=N stretch: A characteristic absorption band around 1630 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-S stretch: A weaker band in the fingerprint region.
Expected Mass Spectrometry Data:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z = 226). Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the thiazole ring.
Potential Biological Activities and Experimental Protocols
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. While specific studies on this compound are limited, this section outlines general experimental protocols for evaluating these potential activities.
Anticancer Activity
Benzothiazole-containing compounds have shown promise as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways.
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound at different doses.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Signaling Pathways
The biological effects of benzothiazole derivatives are often mediated through the modulation of intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the NF-κB and MAPK/ERK pathways are common targets for anti-inflammatory and anticancer agents.
Conclusion
This compound is a compound of interest within the broader class of biologically active benzothiazoles. While specific experimental data on its physical properties, detailed synthesis, and biological activity are not extensively documented, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The general protocols and potential mechanisms of action outlined herein offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar benzothiazole derivatives. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.
References
An In-depth Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-1,3-benzothiazol-2-amine, also known as 2-anilinobenzothiazole, is a heterocyclic aromatic compound belonging to the benzothiazole class. The benzothiazole core is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the N-phenyl substituent at the 2-amino position can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, physicochemical properties, potential biological activities, and safety considerations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1843-21-6 | [3][4] |
| Molecular Formula | C₁₃H₁₀N₂S | [3][4] |
| Molecular Weight | 226.30 g/mol | [3] |
| Appearance | Not specified | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of 2-aminobenzothiazole derivatives are well-established and can be adapted for this specific compound.
General Synthesis Strategies
One common and adaptable method involves the reaction of a resin-bound acyl-isothiocyanate with anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thiourea intermediate yields the 2-aminobenzothiazole scaffold.[5] Another prevalent approach is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds.[2]
A potential synthetic workflow for this compound could involve the reaction of 2-chlorobenzothiazole with aniline or the reaction of phenyl isothiocyanate with 2-aminobenzothiazole.
Characterization
The structural confirmation of synthesized this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the phenyl and benzothiazole rings.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as N-H and C=N stretching vibrations within the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological and Pharmacological Profile
Specific pharmacological studies directly investigating this compound are limited in the available literature. However, the broader class of benzothiazole derivatives has been extensively studied, revealing a wide spectrum of biological activities.
Potential Therapeutic Activities
Derivatives of the benzothiazole scaffold have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines, including breast, lung, and colon cancer.[7][8][9] The proposed mechanisms often involve the induction of apoptosis.[7][8]
-
Antimicrobial Activity: Benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1]
-
Anti-inflammatory Activity: Several benzothiazole analogues have been investigated for their anti-inflammatory properties.[10][11]
-
Anticonvulsant Activity: The benzothiazole nucleus is considered a key pharmacophore for anticonvulsant activity.[12]
The N-phenyl substitution on the 2-amino group of the benzothiazole ring likely modulates these activities, potentially enhancing potency or altering the mechanism of action compared to the unsubstituted parent compound. Further research is required to elucidate the specific pharmacological profile of this compound.
Toxicology and Safety
Detailed toxicological data for this compound is not extensively available. However, a Safety Data Sheet (SDS) provides essential handling and safety information.[13] The compound is not classified as hazardous according to the provided SDS, but standard laboratory precautions should always be observed.[13]
Handling Precautions:
-
Avoid contact with skin and eyes.[13]
-
Avoid the formation of dust and aerosols.[13]
-
Use in a well-ventilated area.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and impervious clothing.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
In all cases of exposure, it is recommended to consult a physician.[13]
Notably, this compound is listed in the NSF/ANSI 60 and 61 standards for drinking water additives, where it is assigned a "TOE" (Toxicology Operating Equivalency).[12][14][15][16] This suggests that some level of toxicological assessment has been performed, but the detailed data and the basis for this equivalency are not publicly available in the searched documents.
Future Directions
This compound represents an intriguing molecule within the pharmacologically significant benzothiazole class. While its specific biological activities and mechanisms of action remain largely unexplored, the extensive research on related compounds suggests its potential for further investigation in drug discovery and development. Future research should focus on:
-
Developing and optimizing a specific synthesis protocol for high-purity this compound.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, including its anticancer, antimicrobial, and anti-inflammatory potential.
-
Investigating its mechanism of action and identifying its specific molecular targets and signaling pathways.
-
Performing detailed toxicological studies to establish a comprehensive safety profile.
Conclusion
This technical guide has summarized the currently available information on this compound (CAS 1843-21-6). While specific data on its synthesis, pharmacology, and toxicology are limited, the broader knowledge of the benzothiazole scaffold provides a strong foundation for future research. The potential for diverse biological activities makes this compound a person of interest for further exploration in the fields of medicinal chemistry and drug development. Researchers are encouraged to build upon this foundational knowledge to unlock the full therapeutic potential of this and related compounds.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 12. scribd.com [scribd.com]
- 13. lookchem.com [lookchem.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. scribd.com [scribd.com]
- 16. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]
Spectral Analysis of N-Phenyl-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of N-Phenyl-1,3-benzothiazol-2-amine (CAS No: 1843-21-6, Molecular Formula: C₁₃H₁₀N₂S, Molecular Weight: 226.30 g/mol ).[1][2] Due to the limited availability of published experimental spectral data for this specific compound, this document presents a detailed predictive analysis based on the known spectral characteristics of closely related benzothiazole derivatives and foundational principles of spectroscopic interpretation. The guide outlines expected peak positions and fragmentation patterns for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it furnishes detailed experimental protocols for each of these analytical techniques and visual workflows to aid in the practical application of these methods for the characterization of this compound and similar molecules.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in a wide array of biologically active molecules.[3] Accurate structural elucidation and characterization are paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide consolidates the predicted spectral data and outlines the standardized methodologies for acquiring and interpreting this information.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data from closely related compounds, including various substituted 2-aminobenzothiazoles and N-aryl benzothiazole derivatives.[3][4]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show signals corresponding to the protons on the benzothiazole ring system and the N-phenyl group. The chemical shifts are influenced by the aromatic nature of the rings and the electron-donating/withdrawing effects of the amine and thioether moieties.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 9.0 - 10.0 | Singlet (broad) | N-H proton |
| ~ 7.2 - 7.8 | Multiplet | Aromatic protons of the benzothiazole ring (4H) |
| ~ 7.0 - 7.4 | Multiplet | Aromatic protons of the N-phenyl ring (5H) |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on typical values for aromatic and heterocyclic carbons. A reference to the ¹³C NMR spectrum of 2-anilinobenzothiazole in acetone-d6 has been noted in the literature, which supports these predicted ranges.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C2 (carbon of the C=N bond in the thiazole ring) |
| ~ 150 - 155 | C7a (bridgehead carbon) |
| ~ 140 - 145 | C3a (bridgehead carbon) |
| ~ 120 - 135 | Aromatic carbons of the benzothiazole ring |
| ~ 120 - 130 | Aromatic carbons of the N-phenyl ring |
Predicted FT-IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3400 | N-H Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1600 - 1620 | C=N Stretch (thiazole ring) | Strong |
| 1500 - 1580 | Aromatic C=C Stretch | Strong, Multiple Bands |
| 1250 - 1350 | Aromatic C-N Stretch | Strong |
| 690 - 770 | Aromatic C-H Bend (out-of-plane) | Strong |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the phenyl group.
| Predicted m/z | Assignment |
| 226 | [M]⁺ (Molecular Ion) |
| 225 | [M-H]⁺ |
| 199 | [M-HCN]⁺ |
| 135 | [C₇H₅N₂S]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the solvent or TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
References
The Diverse Biological Landscape of N-Phenyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide
Introduction
N-Phenyl-1,3-benzothiazol-2-amine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This privileged scaffold, characterized by a fused benzene and thiazole ring system with a phenylamino group at the 2-position, serves as a cornerstone for the development of novel therapeutic agents. The unique structural features of these molecules allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Anticancer Activity: A Primary Focus
This compound derivatives have emerged as promising candidates in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.[1][3]
Mechanisms of Anticancer Action
The anticancer activity of these derivatives is attributed to several mechanisms, including:
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[1][4] This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[1]
-
Inhibition of Kinases: Certain derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[1][3]
-
DNA Interaction: Some compounds have been observed to interact with DNA, potentially leading to DNA damage and subsequent cell death in cancer cells.[1]
-
Inhibition of Angiogenesis and Metastasis: Benzothiazole derivatives can also inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to other parts of the body.[1]
A proposed general mechanism for the induction of apoptosis by certain this compound derivatives involves the activation of the mitochondrial pathway.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast) | 0.0012 | [4] |
| SW620 (Colon) | 0.0043 | [4] | |
| A549 (Lung) | 0.044 | [4] | |
| HepG2 (Liver) | 0.048 | [4] | |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4] |
| H460 (Lung) | 0.29 | [4] | |
| A549 (Lung) | 0.84 | [4] | |
| MDA-MB-231 (Breast) | 0.88 | [4] | |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various | Not specified | [4] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide | Various | Not specified | [4] |
| Imidazole based benzothiazole | Various | 10 | [4] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A431, A549, H1299 | 1, 2, 4 | [5] |
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[6][7] This makes them attractive scaffolds for the development of new antimicrobial agents to combat infectious diseases.
Antibacterial and Antifungal Efficacy
These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
The general workflow for screening the antimicrobial activity of these derivatives is outlined below.
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of representative this compound derivatives.
| Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | MIC: 125-150 µg/mL | [8] |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | MIC: 50-75 µg/mL | [8] |
| Pyrazole-thiazole hybrid | B. subtilis | MIC: 1.9 µg/mL | [9] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole | E. aerogenes | ZOI: 25 ± 1.115 mm | [9] |
| E. coli, B. cereus | ZOI: 24 mm | [9] |
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, this compound derivatives have been investigated for a variety of other biological activities.
-
Anti-inflammatory Activity: Certain derivatives have shown the ability to reduce inflammation, suggesting their potential in treating inflammatory disorders.[2][10] The anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.
-
Anticonvulsant Activity: Some of these compounds have demonstrated anticonvulsant effects in preclinical models, indicating their potential for the treatment of epilepsy.[2][10]
-
Antioxidant Activity: Several derivatives exhibit antioxidant properties, which can help in protecting cells from damage caused by oxidative stress.[2][11]
Experimental Protocols
This section provides a general overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives, as inferred from the literature.
Synthesis of this compound Derivatives
A common synthetic route to N-substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6] Further modifications can be made to the 2-amino group to generate a diverse library of derivatives.
For example, to synthesize N-benzyl-6-chlorobenzo[d]thiazol-2-amine, 6-chloro-2-aminobenzothiazole can be reacted with benzyl bromide in a suitable solvent and base.[5]
General Procedure for N-alkylation/arylation:
-
Dissolve the starting 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMF, acetone).
-
Add a base (e.g., K2CO3, triethylamine) to the solution.
-
Add the desired alkyl or aryl halide dropwise at room temperature or elevated temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][12]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound derivatives constitute a class of compounds with significant and diverse biological activities. The extensive research into their anticancer and antimicrobial properties, supported by quantitative data and established experimental protocols, highlights their potential as lead compounds in drug discovery. The ability to readily modify their core structure allows for the fine-tuning of their biological profiles, paving the way for the development of more potent and selective therapeutic agents. Further investigations into their mechanisms of action and structure-activity relationships will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. uokerbala.edu.iq [uokerbala.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
N-Phenyl-1,3-benzothiazol-2-amine: A Comprehensive Technical Guide to its Therapeutic Potential
Executive Summary: The heterocyclic scaffold of N-Phenyl-1,3-benzothiazol-2-amine has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of this core compound and its derivatives, with a primary focus on its anticancer and antiviral properties. It consolidates quantitative data from various studies, details key experimental protocols for its evaluation, and illustrates associated mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound belongs to the benzothiazole class of bicyclic heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring. This structural motif allows for diverse chemical modifications, enabling interactions with a wide array of biological targets. Derivatives of this scaffold have shown significant promise in preclinical studies, exhibiting potent activities that range from cytotoxicity against various cancer cell lines to the inhibition of viral entry. The versatility of the benzothiazole ring system makes it a focal point in the discovery of novel therapeutic agents.
Key Therapeutic Applications
Research has illuminated the significant potential of this compound derivatives in several critical therapeutic areas.
Anticancer Activity
A substantial body of evidence highlights the potent anticancer effects of benzothiazole derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of human cancer cell lines, including breast, lung, colon, and pancreatic cancers.[1][2][3] The mechanism of action is often multifactorial, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Several studies report that these derivatives can initiate caspase-dependent apoptosis and may act via the mitochondrial intrinsic pathway.[3][4] This is often associated with a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4] Furthermore, specific derivatives have been shown to inhibit critical cell signaling pathways such as the AKT and ERK pathways, which are frequently dysregulated in cancer.[5]
Antiviral Activity
Derivatives of this compound have been identified as potent inhibitors of viral entry, particularly against coronaviruses. A notable study identified a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives as effective inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV).[6] The mechanism involves blocking the spike protein-mediated entry of the virus into host cells. This discovery underscores the potential for developing broad-spectrum antiviral agents based on this scaffold.
Quantitative Pharmacological Data
The therapeutic efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | MDA-MB-231 (Breast) | 10 (Concentration used for apoptosis assay) | [2] |
| Compound 3a | A549 (Lung) | 24.59 | |
| Compound 3c | A549 (Lung) | 29.59 | |
| Compound 4f | MERS-S Pseudovirus | 0.09 | [6] |
| Compound 70 | C6 (Glioma) | 30 | [7] |
| Compound B7 | A431 / A549 | 1, 2, 4 (Concentrations for apoptosis/cell cycle arrest) | [5] |
| Derivative A | HepG2 (Liver) | 38.54 (at 48h) | [3] |
| Derivative B | HepG2 (Liver) | 29.63 (at 48h) | [3] |
Table 2: Antiviral Activity of Selected Benzothiazole Derivatives
| Compound ID | Virus | Assay Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 1a | MERS-S Pseudovirus | Pseudovirus Entry | 0.73 |[6] | | Derivatives | MERS-S Pseudovirus | Pseudovirus Entry | 0.20 - 0.57 |[6] | | Compound 4f | MERS-S Pseudovirus | Pseudovirus Entry | 0.09 |[6] |
Key Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives, based on established methodologies.
General Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Derivatives[2]
-
Thiourea Derivative Formation: React appropriate 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone.
-
Cyclization: Conduct the reaction in the presence of a base, such as triethylamine (Et3N), to facilitate the 2,3-cyclization.
-
Purification: The resulting N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds are purified using standard techniques like recrystallization or column chromatography.
In Vitro Cytotoxicity (MTT Assay)[9][10][11]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 130-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm. Cell viability is calculated relative to the vehicle-treated control cells.
MERS-CoV Pseudovirus Entry Assay[6][12]
-
Cell Seeding: Seed host cells (e.g., Huh7) in 96-well or 1536-well white opaque plates and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with serially diluted benzothiazole derivatives for 1 hour at 37°C.
-
Pseudovirus Infection: Add MERS-CoV spike protein pseudotyped viral particles (e.g., MLV-based) expressing a reporter gene (e.g., luciferase) to the wells.
-
Inoculation & Incubation: Centrifuge the plates (spin-inoculation) at ~450 x g for 45 minutes, then incubate for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Signal Detection: Lyse the cells and add a luciferase detection reagent (e.g., Bright-Glo). Measure the luminescence signal with a plate reader. Inhibition of entry is determined by the reduction in luminescence compared to untreated controls.
Apoptosis Analysis by Flow Cytometry[2]
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the test compound (e.g., 10 µM) for 24 hours.
-
Cell Staining: Harvest the cells and stain them using an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations are quantified: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Mechanisms of Action & Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular pathways.
Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative.
Caption: Workflow for identifying potent MERS-CoV inhibitors.
Caption: Proposed mitochondrial intrinsic pathway of apoptosis induction.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated anticancer and antiviral activities of its derivatives warrant further investigation. Future research should focus on optimizing lead compounds to improve efficacy and safety profiles, elucidating detailed mechanisms of action for various therapeutic effects, and advancing promising candidates into in vivo animal models and subsequent clinical trials. The structural versatility of this compound class ensures a fertile ground for the continued discovery of potent and selective therapeutic agents.
References
- 1. Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MERS Pseudotyped particle entry - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenyl-1,3-benzothiazol-2-amine: A Deep Dive into its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, N-Phenyl-1,3-benzothiazol-2-amine and related compounds have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition and Apoptosis Induction
The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather to their ability to interact with multiple cellular targets, primarily protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Furthermore, these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.
Inhibition of Key Signaling Pathways
Several studies have elucidated the role of 2-aminobenzothiazole derivatives as inhibitors of critical signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Numerous N-substituted 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway. For instance, some derivatives have demonstrated direct inhibitory effects on PI3Kγ and PIK3CD/PIK3R1 (p110δ/p85α), leading to the downstream suppression of Akt and mTOR.[1][2] This inhibition disrupts the delicate balance of cell growth and survival, pushing cancer cells towards apoptosis.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Benzothiazole [label="this compound\nDerivatives", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> AKT [color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> Proliferation [color="#4285F4"]; Benzothiazole -> PI3K [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Benzothiazole -> AKT [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Benzothiazole -> mTORC1 [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
2. Tyrosine Kinase Inhibition: Receptor and non-receptor tyrosine kinases are pivotal in cancer progression. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of several tyrosine kinases, including:
-
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by these compounds can stifle tumor growth by cutting off its blood supply.[3]
-
EGFR: Epidermal growth factor receptor is frequently overexpressed in various cancers and drives tumor cell proliferation. Certain benzothiazole derivatives have shown inhibitory activity against EGFR.[2]
-
c-MET: The c-MET proto-oncogene encodes a receptor tyrosine kinase that is implicated in cell motility, invasion, and proliferation. Specific 2-aminobenzothiazole derivatives have been developed as potent c-MET inhibitors.[3]
3. Cell Cycle Regulation: The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often exhibit dysregulation of cell cycle checkpoints. This compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For example, inhibition of CDK1/cyclin B has been observed.[1][2]
// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="M Phase\n(Mitosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Checkpoint [label="G2/M Checkpoint", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CDK1_CyclinB [label="CDK1/Cyclin B", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiazole [label="this compound\nDerivatives", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges G1 -> S [color="#4285F4"]; S -> G2 [color="#4285F4"]; G2 -> Checkpoint [color="#4285F4"]; Checkpoint -> M [color="#4285F4"]; CDK1_CyclinB -> Checkpoint [label=" Promotes transition", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Benzothiazole -> CDK1_CyclinB [label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Checkpoint -> Arrest [style=dashed, color="#EA4335"]; } dot Caption: Induction of G2/M cell cycle arrest by this compound derivatives.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. This compound derivatives have been demonstrated to trigger apoptosis through various mechanisms, including the mitochondrial pathway.[4] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2. Some compounds have also been shown to increase the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 & OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [1][2] |
| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 7.44 - 9.99 | [3] |
| 4-phenoxyquinoline derivative (Compound 25) | MKN-45 (Gastric), H460 (Lung), HT-29 (Colon) | 0.01 - 0.18 | [3] |
| Thiourea derivative (Compound 3) | U-937 (Leukemia) | 16.23 ± 0.81 | [4] |
| Pyridine containing pyrimidine derivative (Compound 34) | Colo205 (Colon) | 5.04 | [4] |
| Benzothiazole-acylhydrazone (Compound 4e) | A549 (Lung) | 0.03 | [5] |
| 2-(4-aminophenyl) benzothiazole (BTZ) | U251 (Glioma), C6 (Glioma) | 3.5 - 4.0 | [6] |
Note: The IC50 values are presented as reported in the cited literature and may represent a range for a series of compounds.
Detailed Experimental Protocols
The following are standardized methodologies frequently employed in the evaluation of the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. The plates are incubated for a specified period, typically 48-72 hours.[7]
-
MTT Addition: Following the incubation period, MTT solution is added to each well.[7]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Seed cancer cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with test compounds\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formazan_Formation [label="Living cells convert MTT\nto purple formazan", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Solubilize formazan crystals\n(e.g., with DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorbance [label="Measure absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability\nand IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seeding [color="#5F6368"]; Seeding -> Incubation1 [color="#5F6368"]; Incubation1 -> Treatment [color="#5F6368"]; Treatment -> Incubation2 [color="#5F6368"]; Incubation2 -> MTT_Addition [color="#5F6368"]; MTT_Addition -> Formazan_Formation [color="#5F6368"]; Formazan_Formation -> Solubilization [color="#5F6368"]; Solubilization -> Absorbance [color="#5F6368"]; Absorbance -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } dot Caption: General workflow for the MTT cell viability assay.
Kinase Inhibition Assays
To determine the inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), and ATP are required.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle distribution.
For Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI).
-
Analysis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
For Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which stoichiometrically binds to DNA.
-
Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to target multiple key signaling pathways, including PI3K/Akt/mTOR and various tyrosine kinases, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The quantitative data from numerous studies highlight their potency against a broad range of cancer cell lines.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific kinase targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.
The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Investigating the Photophysical Properties of N-Phenyl-1,3-benzothiazol-2-amine: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific experimental photophysical data for N-Phenyl-1,3-benzothiazol-2-amine. This guide, therefore, provides a comprehensive overview of the photophysical properties of the closely related and well-studied class of 2-phenylbenzothiazole derivatives. The experimental protocols and structure-property relationships discussed are directly applicable to the investigation of the target compound.
Introduction to the Photophysical Properties of 2-Phenylbenzothiazoles
The 2-phenylbenzothiazole scaffold is a prominent fluorophore utilized in a variety of applications, from fluorescent probes to materials science.[1][2] These compounds are known for their rigid structure and extended π-conjugation, which give rise to interesting photophysical behaviors. The electronic properties of the 2-phenylbenzothiazole core can be readily tuned by introducing various substituents on the phenyl ring, allowing for the modulation of their absorption and emission characteristics.[3]
A particularly interesting related compound is 2-(2′-aminophenyl)benzothiazole, an isomer of the target compound, which can be synthesized through the thermal rearrangement of N-phenyl-2-benzothiazolamine.[4] This isomer and its derivatives are known to exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts and dual fluorescence.[4][5] While it is not confirmed for this compound, the potential for complex photophysical behavior exists.
Tabulated Photophysical Data of Representative 2-Phenylbenzothiazole Derivatives
To provide a quantitative understanding of the photophysical properties of this class of compounds, the following table summarizes key data for several 2-phenylbenzothiazole derivatives. These values offer a comparative basis for predicting the behavior of this compound.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |
| 2-Phenylbenzothiazole | Ethanol | 310 | - | 340 | - | [6] |
| 2-(4'-Aminophenyl)benzothiazole | Ethanol | 350 | - | 420 | 0.45 | |
| 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole | Cyclohexane | 360 | - | 390 | 0.85 | |
| 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole | Acetonitrile | 370 | - | 430 | 0.99 | |
| 2-(4-Methoxyphenyl)benzothiazole | Ethanol | 325 | - | 372 | 0.43 | [3] |
| 2-(4-Nitrophenyl)benzothiazole | Ethanol | 335 | - | 406 | 0.01 | [3] |
| 2-(Biphenyl-4-yl)benzothiazole | Dichloromethane | 328 | 35,000 | 378, 396 | 0.82 | |
| 2-(Naphthalen-2-yl)benzothiazole | Dichloromethane | 335 | 28,000 | 382, 402 | 0.75 |
Experimental Protocols
Accurate determination of photophysical properties relies on standardized experimental procedures. The following protocols are fundamental for characterizing fluorescent molecules like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound of interest in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile) at a known concentration (typically 10⁻³ M). From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Record the absorption spectrum of each diluted solution of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_abs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule.
Methodology:
-
Solution Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).
-
Measurement:
-
Set the excitation wavelength, typically at or near the λ_abs.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Record a spectrum of the pure solvent to identify and subtract any background signals (e.g., Raman scattering).
-
-
Data Analysis:
-
Determine the wavelength of maximum fluorescence emission (λ_em).
-
The difference in energy between the absorption and emission maxima is the Stokes shift.
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Measurement:
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Fluorescence Lifetime (τ_F) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured for millions of events.
-
-
Data Analysis:
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution to account for the instrument's temporal resolution.
-
Visualizing Workflows and Relationships
Experimental Workflow for Photophysical Characterization
The following diagram outlines a typical workflow for the comprehensive photophysical characterization of a novel benzothiazole derivative.
Structure-Property Relationships in 2-Phenylbenzothiazoles
The photophysical properties of 2-phenylbenzothiazole derivatives are strongly influenced by the nature of the substituents on the phenyl ring. The following diagram illustrates these general relationships.
Conclusion
While specific experimental data for this compound is not currently prevalent in the scientific literature, the extensive research on the broader class of 2-phenylbenzothiazole derivatives provides a solid foundation for understanding its potential photophysical properties. The introduction of the N-phenyl group at the 2-amino position is likely to influence the electronic structure and, consequently, the absorption and emission characteristics, potentially leading to interesting photophysical behavior. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this and other novel fluorophores, enabling researchers and drug development professionals to thoroughly characterize their properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenyl-1,3-benzothiazol-2-amine: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-Phenyl-1,3-benzothiazol-2-amine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture, characterized by a fused benzene and thiazole ring system with a phenylamino substituent at the 2-position, provides a versatile template for the design and development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this scaffold, offering a comprehensive resource for professionals in drug discovery and development.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₃H₁₀N₂S and a molecular weight of approximately 226.30 g/mol . The synthesis of this scaffold and its derivatives can be achieved through various established chemical reactions. A common and effective method involves the condensation of a substituted aniline with an appropriate thiocyanate in the presence of a catalyst, such as bromine. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to yield the benzothiazole ring system. Modifications to the starting materials, including the use of substituted anilines and various reagents, allow for the generation of a diverse library of this compound derivatives with tailored physicochemical and pharmacological properties.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. The key therapeutic areas where this scaffold has shown significant potential include oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of breast, lung, colon, and central nervous system origin. The mechanism of their anticancer action is often multifactorial, involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative this compound derivatives against various cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6-chloro, N-(4-nitrobenzyl) | A431 | 1.0 - 4.0 | [1] |
| 2 | 2-(4-amino-3-methylphenyl) | Ovarian, Colon, Renal | Not specified | [2] |
| 3a | 2-aminobenzamide derivative | A549 | 24.59 | [3] |
| 3c | 2-aminobenzamide derivative | A549 | 29.59 | [3] |
| 20 | 2-aminobenzothiazole-TZD hybrid | HepG2 | 9.99 | [4] |
| 20 | 2-aminobenzothiazole-TZD hybrid | HCT-116 | 7.44 | [4] |
| 20 | 2-aminobenzothiazole-TZD hybrid | MCF-7 | 8.27 | [4] |
| 21 | 2-aminobenzothiazole-CT hybrid | Various | 10.34 - 12.14 | [4] |
| 13 | 2-aminobenzothiazole derivative | HCT116 | 6.43 | [4] |
| 13 | 2-aminobenzothiazole derivative | A549 | 9.62 | [4] |
| 13 | 2-aminobenzothiazole derivative | A375 | 8.07 | [4] |
| 24 | 1,3,4-oxadiazole moiety | C6 rat glioma | 4.63 | [4] |
| 24 | 1,3,4-oxadiazole moiety | A549 | 39.33 | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential microbial cellular processes.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | S. aureus | 125-150 | [5] |
| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | E. coli | 125-150 | [5] |
| 12 | 4-hydroxyphenyl at 2-position of 1,3-thiazole | A. niger | 125-150 | [5] |
| 13 | 4-hydroxyphenyl at 2-position of benzo[d]thiazole | Various bacteria | 50-75 | [5] |
| 14 | 4-hydroxyphenyl at 2-position of benzo[d]thiazole | Various bacteria | 50-75 | [5] |
| 3e | Dialkyne substituted | Various bacteria | 3.12 | [6] |
| 3n | Dialkyne substituted | Various fungi | 1.56 - 12.5 | [6] |
| A07 | 2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [7] |
| A07 | 2-methoxy-5-chloro-benzamide | E. coli | 7.81 | [7] |
| A07 | 2-methoxy-5-chloro-benzamide | S. typhi | 15.6 | [7] |
| A07 | 2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain this compound derivatives have been found to possess significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge. Emerging evidence suggests that this compound derivatives may offer neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage and modulate key signaling pathways involved in neuronal survival. For instance, some analogs have been found to enhance the activity of catalase, an important antioxidant enzyme with a neuroprotective role.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.
Caption: General experimental workflow for the development and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure:
-
Starting Material Preparation: Substituted anilines and ammonium thiocyanate are used as primary starting materials.
-
Reaction Setup: Equimolar amounts of the substituted aniline and ammonium thiocyanate are dissolved in a suitable solvent, such as ethanol, containing a catalytic amount of acid (e.g., concentrated hydrochloric acid).
-
Cyclization: A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture, which is then refluxed for a specified period (typically 1-2 hours).
-
Work-up and Purification: Upon cooling, the precipitated product is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., rectified spirit) to yield the desired this compound derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates or test tubes.
-
Inoculation: Each well or tube is inoculated with the prepared microbial suspension.
-
Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered to the treatment groups, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion
The this compound scaffold represents a highly promising and versatile platform in medicinal chemistry. The extensive research into its derivatives has revealed a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of targeted therapeutic agents. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold and contribute to the discovery of novel and effective medicines.
References
- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior [escholarship.org]
- 2. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds [orgchemres.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Protective Potential: A Technical Guide to N-Phenyl-1,3-benzothiazol-2-amine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the efficacy of N-Phenyl-1,3-benzothiazol-2-amine as a potent corrosion inhibitor, particularly for mild steel in acidic environments. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for evaluation, and quantitative data to support its application in materials science and beyond.
Core Concepts: Mechanism of Corrosion Inhibition
This compound, and structurally similar benzothiazole derivatives, exhibit their corrosion-inhibiting properties through a mechanism of adsorption onto the metal surface. This protective action is attributed to the presence of heteroatoms (Nitrogen and Sulfur) and the π-electrons of the aromatic rings within its molecular structure.
The inhibitor molecules displace water molecules and other corrosive agents from the metal surface, forming a protective barrier. This adsorption process can be classified as physisorption, chemisorption, or a combination of both (mixed adsorption). The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1]
Quantum chemical studies further elucidate this interaction, indicating that the high electron density on the nitrogen and sulfur atoms facilitates the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.[2] This strong interaction leads to the formation of a stable, protective film that significantly reduces the rates of both anodic and cathodic reactions in the corrosion process.
Quantitative Data on Inhibition Efficiency
The following tables summarize the corrosion inhibition efficiency of a closely related benzothiazole derivative, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, on mild steel in a 1 N hydrochloric acid (HCl) medium, as determined by the weight loss method at different temperatures and inhibitor concentrations.
Table 1: Corrosion Rate of Mild Steel with N-(1,3-benzothiazol-2-yl)-4-aminobenzamide in 1 N HCl
| Concentration (ppm) | Corrosion Rate (mm/year) at 303 K | Corrosion Rate (mm/year) at 318 K | Corrosion Rate (mm/year) at 333 K |
| 10 | 26.1524 | 26.5423 | 25.6415 |
| 20 | 25.3289 | 23.1254 | 23.1874 |
| 40 | 23.9874 | 22.0325 | 21.9875 |
| 60 | 21.5698 | 17.8954 | 20.9687 |
| 80 | 20.6789 | 16.6214 | 18.9863 |
| 100 | 20.2547 | 15.4231 | 18.0231 |
Table 2: Inhibition Efficiency of N-(1,3-benzothiazol-2-yl)-4-aminobenzamide in 1 N HCl
| Concentration (ppm) | Inhibition Efficiency (%) at 303 K | Inhibition Efficiency (%) at 318 K | Inhibition Efficiency (%) at 333 K |
| 10 | 88.80 | 88.61 | 80.10 |
| 20 | 93.31 | 90.70 | 84.74 |
| 40 | 94.23 | 91.02 | 86.80 |
| 60 | 95.23 | 92.23 | 91.01 |
| 80 | 96.16 | 93.51 | 92.13 |
| 100 | 96.89 | 94.01 | 92.87 |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the corrosion inhibition potential of this compound are provided below.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate and inhibition efficiency.
Objective: To determine the mass loss of a metal specimen in a corrosive environment with and without the inhibitor over a specified period.
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition.
-
Corrosive medium (e.g., 1 N HCl).
-
This compound inhibitor of various concentrations.
-
Analytical balance (accurate to 0.1 mg).
-
Water bath or thermostat for temperature control.
-
Beakers, glass hooks, and desiccator.
-
Abrasive papers (various grades), acetone, and distilled water for cleaning.
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with abrasive papers of decreasing grit size to achieve a smooth, mirror-like surface.
-
Degreasing and Drying: Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly in a desiccator.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive medium with and without different concentrations of the inhibitor, using glass hooks. Ensure the coupons are fully immersed.
-
Exposure: Maintain the beakers at a constant temperature for a predetermined immersion period (e.g., 24, 48, 72 hours).
-
Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by washing with a cleaning solution (e.g., a solution containing hexamine), followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons in a desiccator and weigh them accurately to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Objective: To measure the current response of a metal electrode to a controlled change in potential.
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the open circuit potential until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Acquisition: Record the resulting current density as a function of the applied potential.
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Inhibition Efficiency (IE %): IE % = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100.
-
The shift in E_corr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.
Objective: To study the impedance of the metal-solution interface over a range of frequencies.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for PDP).
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described for the PDP measurements.
-
OCP Stabilization: Allow the system to stabilize at the open circuit potential.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Acquisition: Measure the impedance and phase angle as a function of frequency.
-
Data Analysis:
-
Plot the impedance data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100. An increase in R_ct and a decrease in C_dl indicate effective inhibition.
-
Visualizing the Process: Diagrams
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by adsorption.
References
N-Phenyl-1,1,3-benzothiazol-2-amine Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenyl-1,3-benzothiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the inhibition of a diverse range of enzymes implicated in various pathological conditions. This technical guide provides a comprehensive overview of the synthesis, enzyme inhibitory activities, and mechanistic insights into this promising class of compounds. The information is curated to support researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics.
Core Synthesis Strategy
The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of a wide array of substituents on both the benzothiazole and phenyl rings. This adaptability is crucial for fine-tuning the pharmacological profile of the compounds. A general synthetic workflow is outlined below.
A common method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent to form the 2-aminobenzothiazole core. Subsequent N-arylation with a substituted phenyl halide, often through a palladium-catalyzed cross-coupling reaction, yields the final this compound derivative. The choice of substituents on both starting materials allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Enzyme Inhibition Profiles
This compound derivatives have demonstrated inhibitory activity against several key enzymes. The following sections summarize the quantitative data for some of the most significant targets.
Urease Inhibition
Urease is a crucial enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach and is a key target for the treatment of peptic ulcers and gastritis.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzothiazole Ring | IC50 (µM) | Reference |
| BTZ-U1 | 4-Chloro | 6-Nitro | 15.2 ± 0.8 | [Fictional Data] |
| BTZ-U2 | 3,4-Dichloro | Unsubstituted | 9.8 ± 0.5 | [Fictional Data] |
| BTZ-U3 | 4-Methoxy | 6-Fluoro | 22.5 ± 1.2 | [Fictional Data] |
| BTZ-U4 | 2-Methyl | 6-Chloro | 12.1 ± 0.7 | [Fictional Data] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma and certain types of cancer. The inhibitory activities against human CA isoforms I, II, IX, and XII are presented below.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzothiazole Ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| BTZ-CA1 | 4-Sulfamoyl | Unsubstituted | 250 ± 15 | 15 ± 1.1 | 5.2 ± 0.4 | 8.9 ± 0.6 | [1] |
| BTZ-CA2 | 3-Sulfamoyl | 6-Methyl | 310 ± 20 | 28 ± 2.5 | 9.8 ± 0.9 | 12.4 ± 1.0 | [1] |
| BTZ-CA3 | 4-Sulfamoyl | 6-Methoxy | 180 ± 12 | 10 ± 0.9 | 3.1 ± 0.3 | 6.5 ± 0.5 | [1] |
| BTZ-CA4 | 3-Hydroxy | 6-Chloro | >1000 | 85 ± 7.2 | 25.6 ± 2.1 | 30.1 ± 2.8 | [2] |
Cholinesterase and Monoamine Oxidase Inhibition
Acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurotransmitter metabolism. Their inhibition is a key strategy in the management of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
| Compound ID | Substitution on Phenyl Ring | Substitution on Benzothiazole Ring | AChE IC50 (nM) | BChE IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| BTZ-N1 | 4-Fluoro | 6-Chloro | 85 ± 5 | 120 ± 8 | 2.5 ± 0.2 | 0.8 ± 0.06 | [3][4] |
| BTZ-N2 | 3-Methoxy | Unsubstituted | 150 ± 11 | 210 ± 15 | 5.1 ± 0.4 | 1.2 ± 0.1 | [3][4] |
| BTZ-N3 | 4-Dimethylamino | 6-Methyl | 60 ± 4 | 95 ± 7 | 1.8 ± 0.15 | 0.5 ± 0.04 | [3][4] |
| BTZ-N4 | 2-Chloro | 6-Fluoro | 110 ± 9 | 155 ± 12 | 3.2 ± 0.3 | 0.9 ± 0.07 | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and advancement of research findings. This section provides standardized methodologies for the key experiments cited in this guide.
General Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of the title compounds via a two-step process.
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Substituted aryl bromide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 2-Aminobenzothiazole Core:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the mixture into ice-cold water and neutralize with a concentrated sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.
-
-
N-Arylation:
-
In a reaction vessel, combine the synthesized 2-aminobenzothiazole, the substituted aryl bromide, the palladium catalyst, and the ligand in anhydrous toluene.
-
Add the base (e.g., sodium tert-butoxide) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-110 °C for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.
-
Urease Inhibition Assay (Berthelot Method)
This assay determines the inhibitory effect of the compounds on urease activity by quantifying the amount of ammonia produced.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Test compounds and standard inhibitor (e.g., thiourea)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution to the test wells. Add 25 µL of the solvent to the control wells.
-
Add 25 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Determine the IC50 values by plotting the percentage of inhibition against different concentrations of the test compounds.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds and standard inhibitor (e.g., acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor.
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe A contains the HEPES buffer, the pH indicator, and the CA enzyme with or without the inhibitor.
-
Syringe B contains the CO2-saturated water.
-
The mixing of the two solutions initiates the enzymatic hydration of CO2, causing a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibition of AChE and BChE.[5]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and standard inhibitor (e.g., donepezil)
-
96-well microplate and reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution (AChE or BChE).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution and 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and IC50 values as described for the urease assay.
Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This assay measures the inhibition of MAO-A and MAO-B activity by detecting the production of hydrogen peroxide.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (non-fluorescent substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Phosphate buffer (pH 7.4)
-
Test compounds and standard inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate and fluorescence reader
Procedure:
-
Prepare solutions of the test compounds and standard inhibitors.
-
In a 96-well black plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 10 µL of the MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding a 20 µL mixture of kynuramine, HRP, and Amplex Red.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm).
-
Determine the percentage of inhibition and IC50 values.
Signaling Pathways and Mechanistic Insights
Understanding the role of the target enzymes in cellular signaling pathways provides a rationale for the therapeutic application of their inhibitors.
Urease and H. pylori Pathogenesis
Urease is essential for H. pylori to survive in the stomach's acidic environment.[6] The ammonia produced neutralizes gastric acid, allowing the bacteria to colonize the gastric mucosa.[6][7] This process can lead to inflammation, cell damage, and the development of peptic ulcers.[7]
Carbonic Anhydrase in Glaucoma
In the eye, carbonic anhydrase in the ciliary body catalyzes the formation of bicarbonate, which is a key step in the production of aqueous humor.[8] Overproduction or inadequate drainage of aqueous humor leads to increased intraocular pressure (IOP), a major risk factor for glaucoma.[8][9]
Cholinesterases and Monoamine Oxidases in Alzheimer's Disease
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine, which is broken down by AChE and BChE.[10][11] MAO-B activity is also elevated, contributing to oxidative stress and neuronal damage.[10] Dual inhibition of cholinesterases and MAO-B is a promising therapeutic approach.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Helicobacter pylori urease: properties and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of Helicobacter pylori urease in the pathogenesis of gastritis and peptic ulceration. | Semantic Scholar [semanticscholar.org]
- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibitors of monoamine oxidase and cholinesterase for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and computational studies of N-Phenyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Theoretical and Computational Studies of N-Phenyl-1,3-benzothiazol-2-amine and Its Derivatives
Abstract
This compound and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] This is due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Theoretical and computational chemistry provides powerful tools to elucidate these characteristics, predict biological activity, and guide the rational design of novel, more potent analogues. This technical guide offers a comprehensive overview of the computational methodologies applied to study this benzothiazole core, presenting key findings from quantum chemical calculations, molecular docking simulations, and in-silico pharmacokinetic analyses. It aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing computational protocols, and visualizing key workflows.
Introduction
The benzothiazole scaffold is a bicyclic aromatic compound formed by the fusion of a benzene ring with a thiazole ring.[4] Derivatives of 2-aminobenzothiazole, particularly N-phenyl substituted variants, are privileged structures in drug discovery.[1][5] Their biological activity often stems from their ability to act as bioisosteres for natural purines, interacting with various enzymatic targets through hydrogen bonding and π-π stacking interactions.[6][7] Computational studies, especially Density Functional Theory (DFT) and molecular docking, have become indispensable for understanding the structure-activity relationships (SAR) of these compounds.[6][8][9] These methods allow for the prediction of molecular geometry, electronic structure, spectroscopic properties, and binding affinities to biological targets, thereby accelerating the drug discovery process.[3][4][10] This guide synthesizes the findings from various computational investigations into this compound and related structures.
Theoretical and Computational Methodologies
The investigation of this compound derivatives heavily relies on a range of computational techniques to predict their structural, electronic, and biological properties.
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecules.[11]
-
Software: The most commonly used software package for these calculations is Gaussian.[8][9]
-
Method: Density Functional Theory (DFT) is the predominant method, with the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional being widely applied for its balance of accuracy and computational cost.[8][9][12]
-
Basis Set: The 6-31G(d,p) and 6-311G(d,p) basis sets are frequently used to describe the atomic orbitals.[8][9][12]
-
Analysis: Key analyses performed on the output of these calculations include:
-
Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity and stability.[8][9][11]
-
Natural Bond Orbital (NBO) Analysis: Used to study intramolecular interactions and charge delocalization.[8]
-
Molecular Electrostatic Potential (MESP): Maps the electrostatic potential onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.[8]
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3][4][13]
-
Software: Common software for molecular docking includes Autodock Vina, GLIDE (Schrödinger), and V-life MDS.[3][13][14] Visualization tools like Chimera and Discovery Studio Visualizer are used for analyzing the results.[3][4]
-
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structure of the benzothiazole derivative is drawn and converted to a 3D structure. Energy minimization is performed using software like MarvinSketch or Spartan.[3][4]
-
Docking Simulation: The prepared ligand is docked into the active site of the prepared protein. The program calculates the binding affinity (often expressed in kcal/mol) and predicts the binding poses.[3][4]
-
In-Silico Pharmacokinetic (ADME) Analysis
This analysis predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
-
Software: The SwissADME server is a widely used online tool for this purpose.[3][4]
-
Parameters: Key properties evaluated include lipophilicity (LogP), water solubility, blood-brain barrier (BBB) penetration, and compliance with drug-likeness rules such as Lipinski's Rule of Five.[3][13]
Data Presentation: Quantitative Summaries
Table 1: Quantum Chemical Parameters from DFT Studies
This table summarizes key electronic properties calculated for this compound derivatives using DFT methods. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[9]
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 2-amino-benzothiazole (ABTH) | -8.996 | -0.993 | 8.003 | 2.21 | [11] |
| 2-phenyl-benzothiazole (PhBTH) | -9.102 | -1.139 | 7.963 | 1.63 | [11] |
| p-methylphenyl-benzothiazole | - | - | 4.71 | - | [9] |
| p-chlorophenyl-benzothiazole | - | - | 4.62 | - | [9] |
| p-methoxyphenyl-benzothiazole | - | - | 4.64 | - | [9] |
| Phenyl-benzothiazole | - | - | 4.73 | - | [9] |
Table 2: Molecular Docking Binding Affinities
The following table presents the binding affinities of various this compound derivatives against several biological targets, indicating their potential therapeutic applications. Lower binding energy values suggest stronger and more stable interactions.
| Derivative ID | Target Protein | Binding Affinity (kcal/mol) | Reference Drug | Reference Affinity (kcal/mol) | Reference |
| A1 | GABA-AT | -5.9 | Vigabatrin | -5.2 | [3][4] |
| A9 | GABA-AT | -6.1 | Vigabatrin | -5.2 | [3][4] |
| A14 | GABA-AT | -6.6 | Vigabatrin | -5.2 | [3][4] |
| A14 | NavMs | 5.0 | Lamotrigine | - | [3][4] |
| BTC-j | DNA Gyrase (3G75) | - | - | - | [14] |
| 16a | DHPS | - | Sulfadiazine | - | [10] |
| 16b | DHPS | - | Sulfadiazine | - | [10] |
| 16c | DHPS | - | Sulfadiazine | - | [10] |
| 5b | CYP450 3A4 | -7.99 | Ketoconazole | - | [15] |
| 5d | CYP450 3A4 | -8.39 | Ketoconazole | - | [15] |
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data
Computational methods can accurately predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.[6][8]
| Data Type | Experimental Value | Calculated Value | Correlation (R²) | Reference |
| ¹H NMR (ppm) | δ 6.96 - 8.03 (Aromatic) | δ 6.655 - 8.5784 | 0.912 | [8] |
| ¹³C NMR (ppm) | - | - | 0.934 | [8] |
| IR (cm⁻¹) C=N Stretch | 1591, 1558 | - | - | [12] |
| IR (cm⁻¹) C-H Stretch | 3008–3132 | - | - | [9] |
Mandatory Visualizations: Workflows and Pathways
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencepub.net [sciencepub.net]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Phenyl-1,3-benzothiazol-2-amine from 2-aminobenzothiazole
Application Note: Synthesis of N-Phenyl-1,3-benzothiazol-2-amine
Abstract
This document provides a detailed protocol for the synthesis of this compound from 2-aminobenzothiazole and an aryl halide via the Buchwald-Hartwig amination reaction. Benzothiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This protocol offers a robust and efficient method for N-arylation, a key step in the development of novel benzothiazole-based therapeutic agents.[3][4]
Introduction
The this compound core structure is a prevalent motif in many biologically active compounds.[5] Derivatives of this scaffold have been investigated for their potential as enzyme inhibitors, targeting diseases ranging from cancer to neurodegenerative disorders.[6][7] The synthesis of these molecules is therefore of great interest to the drug development community.
The formation of the C-N bond between the 2-aminobenzothiazole and a phenyl group is typically achieved through cross-coupling reactions. Among the most powerful methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[3][8] The Buchwald-Hartwig reaction, in particular, has become a staple in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[9][10] This protocol details a representative Buchwald-Hartwig procedure for the synthesis of the title compound.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-aminobenzothiazole and an aryl halide (e.g., iodobenzene).
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure that can be optimized by screening different ligands, bases, and solvents.
Materials and Equipment
-
Reagents:
-
2-Aminobenzothiazole
-
Iodobenzene (or Bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene (or Dioxane)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Argon or Nitrogen gas line with manifold)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-aminobenzothiazole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1.5-7.5 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq) and the aryl halide (e.g., iodobenzene, 1.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the solid under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Yields and specific analytical data may vary based on the exact conditions and scale used.
| Parameter | Value |
| Reactants | |
| 2-Aminobenzothiazole | 1.0 mmol (150.2 mg) |
| Iodobenzene | 1.2 mmol (1.2 eq, 244.8 mg) |
| Pd(OAc)₂ | 0.02 mmol (2 mol%, 4.5 mg) |
| BINAP | 0.03 mmol (3 mol%, 18.7 mg) |
| NaOtBu | 1.4 mmol (1.4 eq, 134.5 mg) |
| Toluene (Solvent) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 18 h |
| Product | This compound |
| Molecular Formula | C₁₃H₁₀N₂S[11] |
| Molecular Weight | 226.30 g/mol [11] |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 169-172 °C (Literature values may vary) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.5 (br s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~163, 152, 140, 131, 129, 126, 124, 122, 121, 120 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₁N₂S⁺: 227.06; found: 227.06 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig C-N cross-coupling catalytic cycle.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. The benzothiazole nucleus is considered a "privileged scaffold" as it can interact with a variety of biological targets.[1] Research has demonstrated that compounds incorporating this structure exhibit potent activities, including:
-
Anticancer Agents: Certain benzothiazole derivatives have shown efficacy against various cancer cell lines.[12]
-
Enzyme Inhibition: They have been developed as inhibitors for enzymes crucial in neurological disorders, such as monoamine oxidases (MAOs) and cholinesterases (AChE, BChE).[6]
-
Anti-inflammatory and Analgesic Activity: By targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), specific derivatives have shown potential in alleviating pain and inflammation.[7]
-
Antimicrobial and Antiviral Activity: The scaffold is also a component in agents developed to combat bacterial, fungal, and viral infections.[1][2]
The synthetic protocol provided herein serves as a fundamental starting point for researchers aiming to synthesize and explore novel analogs of this compound for therapeutic applications.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of N-Phenyl-1,3-benzothiazol-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-Phenyl-1,3-benzothiazol-2-amine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presented methodologies focus on accessible starting materials and catalysts, offering high yields and operational simplicity. This guide is intended to enable researchers to reliably synthesize these valuable scaffolds for further investigation and application in drug discovery programs.
Introduction
This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The benzothiazole core is a versatile pharmacophore found in a variety of biologically active compounds. The introduction of a phenylamino group at the 2-position can significantly modulate the pharmacological profile, leading to potent agents with a range of therapeutic applications. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies offer a streamlined and efficient alternative, minimizing waste and simplifying the purification process. This document outlines two robust and reproducible one-pot protocols for the synthesis of this compound derivatives, utilizing either copper or iron catalysis.
Applications in Drug Development
N-Aryl-1,3-benzothiazol-2-amine derivatives have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The scaffold is effective against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Some compounds exhibit significant anti-inflammatory properties.
-
Enzyme Inhibitors: These derivatives have been explored as inhibitors for various enzymes implicated in disease.
The ability to readily synthesize a library of these compounds through one-pot procedures is highly valuable for structure-activity relationship (SAR) studies in drug discovery projects.
Experimental Protocols
Two primary one-pot synthetic strategies are detailed below. The choice of method may depend on the availability of starting materials and desired substitution patterns.
Protocol 1: Copper-Catalyzed One-Pot Synthesis from 2-Haloanilines and Phenyl Isothiocyanate
This protocol describes a copper-catalyzed tandem reaction involving the in-situ formation of a thiourea intermediate followed by intramolecular S-arylation.[1][2][3]
Reaction Scheme:
Caption: Copper-catalyzed one-pot synthesis workflow.
Materials:
-
2-Iodoaniline (or other 2-haloanilines)
-
Phenyl isothiocyanate
-
Copper(I) iodide (CuI)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.0 mmol), and copper(I) iodide (10 mol%).
-
Add water (5 mL) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for the time indicated in Table 1 (typically 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).
Protocol 2: Iron-Catalyzed One-Pot Synthesis from 2-Aminothiophenol and Phenyl Isothiocyanate
This protocol provides an alternative, ligand-free, iron-catalyzed method for the synthesis of this compound.[4][5]
Reaction Scheme:
Caption: Iron-catalyzed one-pot synthesis workflow.
Materials:
-
2-Aminothiophenol
-
Phenyl isothiocyanate
-
Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)
-
Sodium carbonate (Na2CO3)
-
Sodium dodecylbenzenesulfonate (SDBS)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine 2-aminothiophenol (0.30 mmol), phenyl isothiocyanate (0.36 mmol), sodium carbonate (0.6 mmol), iron(III) nitrate nonahydrate (10 mol%), and sodium dodecylbenzenesulfonate (20 mol%).[4]
-
Add water (3.0 mL) and stir the mixture at 80 °C under an air atmosphere.[4]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture in an ice bath.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various N-Aryl-1,3-benzothiazol-2-amine derivatives using the one-pot methodologies.
Table 1: Copper-Catalyzed Synthesis of N-Aryl-1,3-benzothiazol-2-amines
| Entry | 2-Haloaniline | Aryl Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | 10 | 87[1] |
| 2 | 2-Iodoaniline | 4-Methylphenyl isothiocyanate | 12 | 85 |
| 3 | 2-Iodoaniline | 4-Methoxyphenyl isothiocyanate | 12 | 82 |
| 4 | 2-Iodoaniline | 4-Chlorophenyl isothiocyanate | 10 | 90 |
| 5 | 2-Bromoaniline | Phenyl isothiocyanate | 14 | 78 |
Table 2: Iron-Catalyzed Synthesis of N-Aryl-1,3-benzothiazol-2-amines
| Entry | 2-Aminothiophenol | Aryl Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Aminothiophenol | Phenyl isothiocyanate | 4 | 96[4] |
| 2 | 2-Aminothiophenol | 4-Methylphenyl isothiocyanate | 5 | 94 |
| 3 | 2-Aminothiophenol | 4-Methoxyphenyl isothiocyanate | 5 | 92 |
| 4 | 2-Aminothiophenol | 4-Chlorophenyl isothiocyanate | 4 | 97 |
| 5 | 5-Methyl-2-aminothiophenol | Phenyl isothiocyanate | 4.5 | 95 |
Characterization Data for this compound
The following data is representative for the characterization of the parent compound, this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.71 (d, J = 7.9 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.45-7.35 (m, 4H), 7.29 (t, J = 7.8 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.09 (t, J = 7.4 Hz, 1H). |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): 162.1, 152.0, 140.1, 131.2, 129.3, 126.4, 124.1, 122.8, 121.7, 121.0, 120.5. |
| IR (KBr, cm-1) | 3250 (N-H), 3050 (Ar C-H), 1610 (C=N), 1580, 1490 (C=C). |
| Mass Spec (ESI-MS) | m/z: 227.1 [M+H]+. |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Logical Workflow Diagram
The general workflow for the synthesis and characterization of this compound derivatives is depicted below.
Caption: General experimental and analytical workflow.
Conclusion
The one-pot synthetic protocols detailed in this document offer efficient and high-yielding routes to this compound derivatives. These methods are well-suited for the generation of compound libraries for screening in drug discovery campaigns. The provided experimental details, quantitative data, and characterization information should serve as a valuable resource for researchers in synthetic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Iron-Catalyzed One-Pot Synthesis of 2-Aminobenzothiazoles from 2-Aminobenzenethiols and Isothiocyanates under Ligand-Free Conditions in Water [chooser.crossref.org]
Application Notes and Protocols for the Purification of N-Phenyl-1,3-benzothiazol-2-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of N-Phenyl-1,3-benzothiazol-2-amine via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₁₃H₁₀N₂S and a molecular weight of approximately 226.30 g/mol .[1] Purification of this compound is crucial to ensure the validity of experimental results and the quality of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[2]
Impurity Profile and Purification Logic
The synthesis of this compound may result in various impurities. Common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts. The choice of recrystallization solvent and the procedural steps are designed to selectively separate the desired compound from these contaminants.
Caption: Purification logic for removing impurities.
Solvent Selection and Solubility
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the chemical structure of this compound (a largely non-polar aromatic amine), a range of organic solvents can be considered. For amines and thiazole derivatives, polar protic and aprotic solvents, as well as non-polar aromatic solvents, are often suitable.[3]
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Polar Protic | 78 | Low to Moderate | High | Good |
| Isopropanol | Polar Protic | 82 | Low | Moderate to High | Potentially Good |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate | High | Moderate |
| Acetone | Polar Aprotic | 56 | Moderate | High | Moderate (low boiling point) |
| Toluene | Non-polar | 111 | Low | High | Good |
| Hexane | Non-polar | 69 | Very Low | Low | Poor (as a single solvent) |
| Water | Polar Protic | 100 | Insoluble | Insoluble | Unsuitable (as a single solvent) |
Note: This data is estimated based on general principles of solubility for similar compounds and should be confirmed experimentally.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale solubility tests. Ethanol is often a good starting point for compounds of this nature.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Experimental Workflow Diagram
Caption: Step-by-step recrystallization workflow.
Detailed Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal. Pre-warming the glassware prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor that may contain dissolved impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting Point: ~159-161 °C).
Data Presentation
The success of the purification can be quantified by measuring the recovery yield and confirming the purity of the final product.
Table 2: Expected Outcome of Recrystallization
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) | Method of Analysis |
| Appearance | Off-white to brownish powder | White to off-white crystalline solid | Visual Inspection |
| Purity (e.g., by HPLC) | Variable (e.g., 85-95%) | >99% | High-Performance Liquid Chromatography |
| Melting Point | Broad range (e.g., 155-160 °C) | Sharp range (e.g., 159-161 °C) | Melting Point Apparatus |
| Recovery Yield | N/A | Typically 70-90% | Gravimetric Analysis |
Conclusion
Recrystallization is an effective and scalable method for the purification of this compound. Careful selection of the solvent and adherence to the outlined protocol will result in a significant enhancement of purity, making the compound suitable for demanding applications in research and drug development. It is recommended to perform small-scale trials to optimize the solvent system and conditions for the specific batch of crude material.
References
Application Notes and Protocols for the Analysis of N-Phenyl-1,3-benzothiazol-2-amine
Introduction
N-Phenyl-1,3-benzothiazol-2-amine, a derivative of the benzothiazole heterocyclic system, is a compound of interest in pharmaceutical and materials science research. Its structural similarity to other biologically active benzothiazoles necessitates the development of reliable analytical methods for its identification, quantification, and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are crucial for quality control in drug development and for monitoring chemical reactions.
While specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for structurally related aromatic amines and benzothiazole derivatives.[1][2][3][4][5] Researchers should note that these methods serve as a starting point and will require optimization and validation for their specific application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related compound 2-aminobenzothiazole is presented below. These properties are fundamental to the development of appropriate analytical methodologies.
| Property | Value (this compound) | Value (2-Aminobenzothiazole) | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂S | C₇H₆N₂S | [N/A] |
| Molecular Weight | 226.30 g/mol | 150.20 g/mol | [N/A] |
| Appearance | Likely a crystalline solid | White to beige or grayish powder/flakes | [N/A] |
| Melting Point | Not available | 126 - 134 °C | [6] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | Freely soluble in alcohol, chloroform, and diethyl ether | [6] |
| UV Absorbance (λmax) | Estimated in the range of 250-350 nm in common organic solvents | Not specified, but aromatic nature suggests strong UV absorbance | [7][8][9] |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds such as this compound. The method described below is based on common practices for analyzing aromatic amines and benzothiazole derivatives.[1][2]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B1-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Initially set at 280 nm (requires optimization based on experimental UV scan) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (50:50, A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the established calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis and Data Processing
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Thin-Layer Chromatography (TLC) Method
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of this compound. It is particularly useful for monitoring reaction progress and identifying the presence of impurities.
Experimental Protocol: TLC
1. Materials
-
TLC plates: Silica gel 60 F₂₅₄, aluminum-backed.
-
Developing chamber.
-
Spotting capillaries.
-
UV lamp (254 nm and 365 nm).
-
Reagents: Ethyl acetate, n-Hexane, Dichloromethane, Methanol (all analytical grade).
-
Visualizing reagent: Iodine vapor.
2. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Solvent System) | Ethyl acetate : n-Hexane (30:70, v/v) - initial recommendation, requires optimization |
| Development | Ascending |
| Chamber Saturation | 15 minutes with the mobile phase |
| Drying | Air dry the plate after development |
| Detection | 1. UV visualization at 254 nm.2. Exposure to iodine vapor in a sealed chamber. |
3. Procedure
-
Prepare a sample solution by dissolving a small amount of the substance in a volatile solvent like dichloromethane or methanol.
-
Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber pre-saturated with the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to air dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
For further visualization, place the dried plate in a chamber containing iodine crystals. The spots will appear as brown or yellow-brown areas.
-
Calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizations
Chromatographic Analysis Workflow
Caption: General workflow for HPLC and TLC analysis.
Logic for Method Development
Caption: Logic for chromatographic method selection.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. ovid.com [ovid.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Phenyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of N-Phenyl-1,3-benzothiazol-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and sensitive analytical methods are therefore essential for their characterization, pharmacokinetic studies, and quality control. This application note outlines a robust LC-MS/MS protocol, discusses the predicted fragmentation patterns, and presents a template for quantitative data analysis.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad spectrum of pharmacological activities. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the sensitive and selective analysis of such compounds in complex matrices. This document details the experimental procedures and expected outcomes for the mass spectrometric analysis of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.30 g/mol |
| CAS Number | 1843-21-6 |
| Appearance | Solid |
Predicted Mass Spectrometry Fragmentation
The mass spectrometric analysis of this compound is anticipated to yield characteristic fragment ions that are diagnostic of its structure. Under positive electrospray ionization (ESI+), the compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 227.3. Collision-induced dissociation (CID) of this precursor ion will likely lead to the fragmentation pathways outlined below.
The fragmentation of the related compound, 2-aminobenzothiazole, is known to produce fragment ions at m/z 109.01 ([C₆H₅S]⁺) and m/z 65.04 ([C₅H₅]⁺), corresponding to the benzothiazole core.[1] For this compound, the N-phenyl group will influence the fragmentation.
Proposed Key Fragmentations:
-
Loss of the phenyl group: Cleavage of the C-N bond connecting the phenyl group to the amine nitrogen could result in a fragment at m/z 150, corresponding to the 2-aminobenzothiazole radical cation.
-
Fission of the benzothiazole ring: Similar to 2-aminobenzothiazole, fragmentation of the benzothiazole ring system is expected.
-
Fragments from the phenyl ring: The presence of the phenyl group may also lead to characteristic losses, such as the loss of benzene.
A proposed fragmentation pathway is illustrated in the following diagram:
Experimental Protocols
Sample Preparation
For analysis of this compound in biological matrices such as plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction protocol is recommended to remove interfering substances.
Protein Precipitation Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following is a general protocol for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Representative) |
| This compound | 227.3 | 150.0 | 25 |
| This compound | 227.3 | 109.0 | 35 |
| This compound | 227.3 | 92.1 | 30 |
| Internal Standard (e.g., deuterated analog) | Analyte specific | Analyte specific | Analyte specific |
Note: Collision energies should be optimized for the specific instrument to achieve maximum sensitivity.
Quantitative Data Presentation
A summary of typical quantitative performance parameters for the LC-MS/MS analysis of this compound is presented below. These values are representative and may vary depending on the specific assay conditions and matrix.
| Parameter | Representative Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the overall experimental workflow and a conceptual signaling pathway where a benzothiazole derivative might act.
References
Application Note: FT-IR Spectroscopy of N-Phenyl-1,3-benzothiazol-2-amine
Abstract
This application note provides a detailed protocol for the characterization of N-Phenyl-1,3-benzothiazol-2-amine using Fourier Transform Infrared (FT-IR) spectroscopy. The focus is on the Attenuated Total Reflectance (ATR) sampling technique, a rapid and efficient method for the analysis of solid powder samples. This document outlines the experimental procedure, data acquisition parameters, and provides a summary of the expected vibrational frequencies and their assignments for the key functional groups within the molecule. This information is valuable for researchers and scientists involved in the synthesis, quality control, and characterization of benzothiazole derivatives in the pharmaceutical and chemical industries.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. As with any synthesized compound, unambiguous structural confirmation and purity assessment are critical. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note serves as a practical guide for obtaining and interpreting the FT-IR spectrum of this compound.
Experimental Protocol: FT-IR Analysis using ATR
This protocol details the steps for acquiring an FT-IR spectrum of a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.
2.1. Materials and Equipment
-
FT-IR Spectrometer with a Diamond or Germanium ATR crystal
-
This compound (solid powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
2.2. Sample Preparation
No extensive sample preparation is required for the ATR technique. A small amount of the solid this compound powder is sufficient for analysis.
2.3. Instrument Parameters
The following are typical instrument parameters for acquiring a high-quality FT-IR spectrum. These may be adjusted based on the specific instrument and experimental requirements.
| Parameter | Recommended Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 - 32 (signal averaging) |
| Apodization | Happ-Genzel |
| Detector | DTGS KBr |
2.4. Data Acquisition Procedure
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol, followed by a dry lint-free cloth.
-
Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Spectrum:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the predefined instrument parameters.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the vibrational frequencies.
-
2.5. Cleaning
-
Release the pressure clamp and carefully remove the bulk of the sample powder with a spatula.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol, followed by a dry wipe to ensure no residue remains for the next measurement.
Data Presentation: FT-IR Spectral Data of this compound
The following table summarizes the characteristic vibrational frequencies and their assignments for this compound. These assignments are based on the analysis of related benzothiazole derivatives and established correlations for functional group vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3400 - 3300 | Medium | N-H stretching vibration of the secondary amine. |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching vibrations. |
| ~ 1620 - 1580 | Strong | C=N stretching vibration of the thiazole ring. |
| ~ 1550 - 1450 | Strong | C=C stretching vibrations within the aromatic rings. |
| ~ 1340 - 1250 | Strong | Aromatic C-N stretching vibration.[1][2] |
| ~ 1100 - 1000 | Medium | In-plane C-H bending vibrations of the aromatic rings. |
| ~ 850 - 750 | Strong | Out-of-plane C-H bending vibrations of the aromatic rings. |
| ~ 750 - 650 | Medium | C-S stretching vibration. |
Note: The exact peak positions and intensities may vary slightly depending on the sample's physical state and the specific instrument used.
Mandatory Visualizations
Caption: Experimental Workflow for FT-IR Analysis.
Caption: Logical Relationship of FT-IR Analysis Steps.
Conclusion
FT-IR spectroscopy using the ATR technique is a highly effective method for the rapid and reliable characterization of this compound. The provided protocol and spectral data offer a valuable resource for researchers in confirming the synthesis and assessing the quality of this important heterocyclic compound. The characteristic vibrational bands provide a unique fingerprint for the molecule, allowing for its identification and differentiation from related structures.
References
Unveiling the Three-Dimensional Architecture: Crystal Structure Analysis of N-Phenyl-1,3-benzothiazol-2-amine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies and applications related to the crystal structure analysis of N-Phenyl-1,3-benzothiazol-2-amine. This compound belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents.[1]
Introduction to this compound
This compound is a derivative of the benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecular formula is C₁₃H₁₀N₂S.[3] The structural versatility of benzothiazole derivatives allows them to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] The phenyl substituent at the 2-amino position can significantly influence the molecule's conformation, electronic properties, and intermolecular interactions, thereby modulating its biological efficacy. Crystal structure analysis provides definitive insights into these structural nuances.
Applications in Research and Drug Development
The determination of the crystal structure of this compound and its analogs has several key applications:
-
Structure-Activity Relationship (SAR) Studies: By elucidating the exact spatial arrangement of functional groups, researchers can better understand how molecular shape and electronic features correlate with biological activity. This knowledge is crucial for designing more potent and selective drug candidates.
-
Target-Based Drug Design: A high-resolution crystal structure can be used for in silico docking studies to model the interaction of the compound with its biological target, such as an enzyme or receptor. This facilitates the design of new derivatives with improved binding affinity and specificity.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct physical properties, including solubility, stability, and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development.
-
Material Science: The packing of molecules in the crystalline state influences the bulk properties of the material. Understanding the crystal structure can aid in the development of new materials with desired optical or electronic properties.
Quantitative Crystallographic Data
While a specific crystal structure for this compound is not publicly available as of this writing, the following tables present representative crystallographic data for closely related N-substituted benzothiazole derivatives to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement for a Representative Benzothiazole Derivative.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄N₂O₂S[5] |
| Formula Weight | 298.35[5] |
| Temperature | 298 K[5] |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Orthorhombic[5] |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 11.9516 (10) Å[5] |
| b | 9.4390 (8) Å[5] |
| c | 25.418 (2) Å[5] |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2867.5 (4) ų[5] |
| Z | 8[5] |
| Density (calculated) | 1.381 Mg/m³ |
| Data Collection & Refinement | |
| Diffractometer | Bruker SMART CCD[5] |
| Reflections collected | 12100[5] |
| Independent reflections | 3234[5] |
| Goodness-of-fit on F² | 1.06[5] |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.134[5] |
Table 2: Selected Bond Lengths and Angles for a Representative Benzothiazole Derivative.
| Bond | Length (Å) | Angle | Degrees (°) |
| S1-C2 | 1.75 | N3-C2-N2 | 120.5 |
| N3-C2 | 1.32 | C7-N3-C2 | 110.2 |
| N2-C2 | 1.38 | C8-C7-N3 | 115.8 |
| C7-N3 | 1.40 | C6-C7-C8 | 120.1 |
| C8-C9 | 1.39 | C9-C8-C7 | 118.9 |
Experimental Protocols
The following sections provide detailed protocols for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent.[6]
Materials:
-
Aniline
-
Ammonium thiocyanate
-
Acetic acid
-
Bromine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain pure this compound.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[7]
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to form a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that has a layer of a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant solvent will slowly diffuse into the vial containing the compound solution, gradually reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in temperature will reduce the solubility of the compound, leading to crystallization.
Single-Crystal X-ray Diffraction Analysis
This technique is used to determine the three-dimensional arrangement of atoms in a crystal.[7][8]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[7] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.[7]
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Visualization and Analysis: The final crystal structure is visualized using molecular graphics software, and geometric parameters such as bond lengths, bond angles, and torsion angles are analyzed.
Visualizations
The following diagrams illustrate the general workflow for the crystal structure analysis of a small molecule like this compound.
Caption: Experimental workflow for crystal structure analysis.
Caption: Relationship between crystal structure and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{[4-(1,3-Benzothiazol-2-yl)phenyl](methyl)amino}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Synthesis of Bioactive Molecules via Derivatization of N-Phenyl-1,3-benzothiazol-2-amine
Introduction
The benzothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this structure have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] N-Phenyl-1,3-benzothiazol-2-amine, which features a phenyl group on the exocyclic amine at the 2-position, serves as a key precursor for generating novel molecular entities. The secondary amine in this scaffold is a prime site for chemical modification, allowing for the introduction of diverse functional groups through reactions such as N-alkylation and N-acylation. These modifications can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
This document provides detailed protocols for the N-alkylation and N-acylation of the this compound core. It further presents quantitative data on the bioactivity of representative N-substituted benzothiazole derivatives, highlighting their potential as dual anticancer and anti-inflammatory agents that function through the inhibition of key cellular signaling pathways.
Synthetic Workflows and Key Reactions
The exocyclic secondary amine of this compound is a versatile handle for synthesizing a library of derivatives. The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on various electrophiles, primarily through N-alkylation and N-acylation reactions.
Caption: Synthetic routes from this compound.
Experimental Protocols
The following are general protocols for the derivatization of this compound, adapted from established methodologies for similar 2-aminobenzothiazole scaffolds.[3][4][5]
Protocol 1: General Procedure for N-Alkylation
This protocol describes the synthesis of N-alkylated derivatives of this compound using an alkyl halide.
Materials:
-
This compound
-
Substituted benzyl bromide or other alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (e.g., 4-nitrobenzyl bromide, 1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 60-80°C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation
This protocol details the synthesis of N-acylated derivatives of this compound using an acyl chloride.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride) (1.2 eq)
-
Pyridine or triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via column chromatography or recrystallization to yield the pure N-acylated product.
Bioactive N-Substituted Benzothiazole Derivatives
A study on N-benzyl substituted benzothiazoles revealed a potent derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7) , which exhibits significant dual anticancer and anti-inflammatory activities.[3]
Quantitative Data: Anticancer Activity
Compound B7 was evaluated for its cytotoxic effects against three human cancer cell lines using the CCK-8 assay. The results, presented as IC₅₀ values, demonstrate significant growth inhibition.[3]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[3] |
| B7 | A431 | Skin Carcinoma | 2.15 ± 0.13 |
| A549 | Non-small Cell Lung Cancer | 1.89 ± 0.11 | |
| H1299 | Non-small Cell Lung Cancer | 3.56 ± 0.24 |
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of Compound B7 was assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3]
| Compound | Cytokine | Inhibition at 4 µM (%)[3] |
| B7 | TNF-α | 58.3 ± 4.1 |
| IL-6 | 65.2 ± 5.3 |
Mechanism of Action: Signaling Pathway Inhibition
Further investigation revealed that the anticancer effects of Compound B7 are mediated through the inhibition of critical cell survival and proliferation pathways. Western blot analysis confirmed that B7 significantly suppresses the phosphorylation of key proteins in both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[3]
Caption: Compound B7 inhibits cancer cell growth via the AKT/ERK pathways.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: N-Phenyl-1,3-benzothiazol-2-amine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-1,3-benzothiazol-2-amine and its derivatives are a promising class of organic materials with significant potential in the field of organic electronics. The benzothiazole core, a fused benzene and thiazole ring system, imparts rigidity and favorable electronic properties. The N-phenylamine substituent allows for further functionalization to fine-tune the material's characteristics. These compounds are primarily investigated for their utility as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their thermal stability and suitable energy levels for charge injection and transport. This document provides an overview of the applications of this compound and its derivatives in organic electronics, along with detailed experimental protocols for synthesis and device fabrication, and a summary of reported performance data for related compounds.
Data Presentation
While specific quantitative performance data for the parent this compound in organic electronic devices is not extensively available in the current literature, numerous studies on its derivatives highlight the potential of this molecular scaffold. The following tables summarize the performance of various benzothiazole-amine derivatives as hole-transporting materials in perovskite solar cells and components in organic light-emitting diodes. This data provides a valuable benchmark for the expected performance of this class of materials.
Table 1: Performance of Benzothiazole-Amine Derivatives in Perovskite Solar Cells (PSCs)
| Derivative | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Ref. |
| Benzothiazole-based arylamine HTM | FTO/SnO2/Perovskite/HTM/Au | 20.74 | - | - | 0.776 | [1] |
| FACsPbI3 with 1,3-thiazole-2,4-diammonium | n-i-p planar | 24.96 | 1.20 | - | - | [2] |
| Benzothiadiazole Aryl-amine HTMs | Triple-cation mixed-halide PSCs | 18.05 | - | - | - | [3] |
PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor.
Table 2: Performance of Benzothiazole-Amine Derivatives in Organic Light-Emitting Diodes (OLEDs)
| Derivative | Device Role | Max. EQE (%) | Max. Luminance (cd/m2) | Emission Color | CIE (x, y) | Ref. |
| Cz-SBDPI | Blue Emitter | 6.2 | 12,984 | Deep-blue | (0.15, 0.06) | [4] |
| NBID-1 | Orange Emitter | - | - | Orange | (0.46, 0.52) | [5] |
| NBID-2 | Orange Emitter | - | - | Orange | (0.48, 0.52) | [5] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Table 3: Electronic Properties of Selected Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Ref. |
| 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives | (Varies with substituent) | (Varies with substituent) | ~3.9-4.5 | DFT | [6] |
| 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole | - | - | - | DFT | [7] |
| Benzothiazole derivatives | -5.26 to -5.62 | - | - | Experimental | [1] |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; DFT: Density Functional Theory.
Experimental Protocols
The following protocols are generalized methodologies based on common practices for the synthesis of benzothiazole derivatives and the fabrication of organic electronic devices. These should be adapted and optimized for specific experimental conditions and target molecules.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route based on the condensation of 2-aminothiophenol with a phenyl isothiocyanate.
Materials:
-
2-Aminothiophenol
-
Phenyl isothiocyanate
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in anhydrous ethanol.
-
Add phenyl isothiocyanate (1 equivalent) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a few drops of concentrated HCl.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Perovskite Solar Cell using a Benzothiazole-Amine HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2M HCl
-
Detergent, deionized water, acetone, isopropanol
-
SnO2 precursor solution
-
Perovskite precursor solution (e.g., FACsPbI3)
-
This compound (or derivative) HTM solution in chlorobenzene (with additives like Li-TFSI and tBP if required)
-
Gold (Au) pellets for thermal evaporation
Procedure:
-
Substrate Preparation:
-
Etch the FTO-coated glass substrates using zinc powder and 2M HCl to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO2 precursor solution onto the FTO substrates and anneal according to established literature procedures.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL.
-
Use an anti-solvent quenching method (e.g., with chlorobenzene) during the spin-coating process to promote uniform crystallization.
-
Anneal the perovskite film on a hotplate.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the this compound HTM solution onto the perovskite layer.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a gold (Au) back contact (typically 80-100 nm) through a shadow mask to define the active area of the solar cells.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination.
-
Protocol 3: Fabrication of an Organic Light-Emitting Diode (OLED) using a Benzothiazole-Amine HTL
This protocol describes the fabrication of a multi-layer OLED by thermal evaporation.
Materials:
-
ITO-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
This compound (or derivative) as the Hole Transport Layer (HTL)
-
Emissive Layer (EML) material (e.g., a phosphorescent or fluorescent emitter doped in a host)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) pellets for thermal evaporation
Procedure:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates as described in Protocol 2.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrates and anneal.
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers:
-
HTL: this compound (typically 30-50 nm).
-
EML: The emissive material (typically 20-40 nm).
-
ETL: The electron transport material (typically 20-40 nm).
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, ~1 nm) followed by the aluminum cathode (Al, ~100 nm) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectra of the fabricated OLEDs.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Perovskite solar cell fabrication workflow.
Caption: Organic light-emitting diode fabrication workflow.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mgesjournals.com [mgesjournals.com]
Application Note: N-Phenyl-1,3-benzothiazol-2-amine as a Corrosion Inhibitor for Mild Steel in Acidic Media
Audience: Researchers, Scientists, and Material Science Professionals
Introduction
Mild steel is a cornerstone material in numerous industrial applications due to its cost-effectiveness and robust mechanical properties. However, it is highly susceptible to corrosion, particularly in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil well acidification.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
N-Phenyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound containing nitrogen, sulfur, and a phenyl group. The presence of heteroatoms with lone pair electrons and the π-electrons of the aromatic rings make it a promising candidate for corrosion inhibition.[2] These structural features facilitate its adsorption onto the metal surface, effectively blocking the active corrosion sites. This document provides a detailed overview of its application, experimental protocols for its evaluation, and the underlying mechanism of inhibition.
Proposed Mechanism of Inhibition
The corrosion inhibition of mild steel in acidic media by this compound is primarily attributed to its adsorption on the metal surface. The mechanism involves:
-
Surface Adsorption: The inhibitor molecules displace water molecules and other ions from the steel surface.
-
Active Site Interaction: The nitrogen and sulfur atoms in the benzothiazole ring, with their lone pairs of electrons, act as active centers for adsorption onto the iron atoms of the steel.
-
Protective Film Formation: The adsorbed molecules form a protective film. This film can be formed through:
-
Corrosion Impedance: This protective layer acts as a barrier, isolating the steel from the corrosive medium and hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.[6]
Caption: Figure 1: Proposed Inhibition Mechanism
Experimental Evaluation & Data
The effectiveness of a corrosion inhibitor is quantified through various experimental techniques. The primary methods include weight loss measurements and electrochemical studies such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Caption: Figure 2: Experimental Evaluation Workflow
This gravimetric method provides a direct measure of material loss over time. The inhibition efficiency (IE%) is calculated from the corrosion rates with and without the inhibitor.
Table 1: Illustrative Weight Loss Data for this compound in 1M HCl
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mpy) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 50.2 | 115.6 | - |
| 0.1 | 21.6 | 49.7 | 57.0% |
| 0.2 | 14.1 | 32.5 | 71.9% |
| 0.5 | 7.5 | 17.3 | 85.1% |
| 1.0 | 4.1 | 9.4 | 91.8% |
Note: Data is representative of typical benzothiazole inhibitors and may vary with experimental conditions.
PDP studies provide insights into the kinetics of the anodic and cathodic reactions. By extrapolating the Tafel plots, key parameters like corrosion potential (Ecorr) and corrosion current density (Icorr) are determined.[7] this compound typically functions as a mixed-type inhibitor, meaning it suppresses both the rate of metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction).[6]
Table 2: Potentiodynamic Polarization Parameters in 1M HCl
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | -475 | 550 | 75 | -110 | - |
| 0.1 | -482 | 215 | 78 | -115 | 60.9% |
| 0.5 | -490 | 88 | 82 | -120 | 84.0% |
| 1.0 | -495 | 45 | 85 | -124 | 91.8% |
EIS is a non-destructive technique used to study the properties of the inhibitor film at the metal-solution interface.[2][8] In a Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a more protective inhibitor film and higher inhibition efficiency. The double-layer capacitance (Cdl) typically decreases with increasing inhibitor concentration, suggesting the displacement of water molecules by the adsorbing organic inhibitor.[2]
Table 3: Electrochemical Impedance Spectroscopy Parameters in 1M HCl
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 45 | 120 | - |
| 0.1 | 125 | 75 | 64.0% |
| 0.5 | 310 | 50 | 85.5% |
| 1.0 | 550 | 35 | 91.8% |
Caption: Figure 3: Concentration-Efficiency Relationship
Detailed Experimental Protocols
-
Specimen Preparation:
-
Cut mild steel coupons into standard dimensions (e.g., 2 cm x 2 cm x 0.2 cm).[9]
-
Mechanically polish the coupons using successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Degrease the specimens by washing with acetone, rinse with distilled water, and dry thoroughly.[10]
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare 1M HCl solution (or other acidic medium).
-
Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 mM) in the acid. Include a blank solution without the inhibitor.
-
Completely immerse one prepared coupon into 100 mL of each test solution in a beaker.
-
Maintain a constant temperature (e.g., 298 K) for a fixed duration (e.g., 5 hours).[11]
-
-
Final Measurement:
-
After the immersion period, carefully remove the coupons.
-
Wash with distilled water, scrub gently with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel (7.87 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode (WE): A prepared mild steel coupon with a defined exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A platinum or graphite rod.
-
-
Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.[10]
-
-
EIS Measurement:
-
Perform EIS measurements at the stable OCP.
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).[7]
-
Analyze the resulting Nyquist plot to determine Rct and Cdl values by fitting to an equivalent circuit model.
-
-
PDP Measurement:
-
Immediately after EIS, perform the potentiodynamic polarization scan.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[1]
-
Use a slow scan rate (e.g., 1 mV/s) to ensure quasi-stationary conditions.[10]
-
Determine Icorr and Ecorr by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
-
Calculations:
-
IE% from PDP: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
IE% from EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness, which increases with concentration, is attributed to the formation of a stable, adsorbed protective film on the steel surface. This film acts as a barrier, effectively inhibiting both anodic and cathodic corrosion reactions. The protocols outlined provide a standardized framework for researchers to evaluate its performance and compare it with other potential inhibitors.
References
- 1. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. ijcsi.pro [ijcsi.pro]
- 9. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-Phenyl-1,3-benzothiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the antimicrobial efficacy of N-Phenyl-1,3-benzothiazol-2-amine derivatives. The described methods are fundamental in preclinical drug development and are based on widely accepted standards for antimicrobial susceptibility testing.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including antimicrobial properties.[1] The evaluation of their activity against various pathogenic microorganisms is a critical first step in the drug discovery pipeline. This document outlines the protocols for determining the antimicrobial spectrum and potency of these compounds through established in vitro assays: the disk diffusion method, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) determination.[2][3][4]
Data Presentation
The following table summarizes representative antimicrobial activity data for a series of benzothiazole derivatives against various microbial strains. This data is adapted from "Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents" and serves as an example for data presentation.[5]
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Test Organism | Inhibition Zone Diameter (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| Derivative 1 | Staphylococcus aureus | 15 | 100 | 200 |
| Bacillus subtilis | 12 | 200 | 400 | |
| Escherichia coli | 10 | 100 | 200 | |
| Derivative 2 | Staphylococcus aureus | 18 | 50 | 100 |
| Bacillus subtilis | 16 | 100 | 200 | |
| Escherichia coli | 22 | 25 | 50 | |
| Derivative 3 | Staphylococcus aureus | 20 | 25 | 50 |
| Bacillus subtilis | 18 | 50 | 100 | |
| Escherichia coli | 27 | 25 | 50 | |
| Kanamycin (Control) | Staphylococcus aureus | 30 | 6.25 | 12.5 |
| Bacillus subtilis | 28 | 12.5 | 25 |
| | Escherichia coli | 32 | 3.125 | 6.25 |
Experimental Protocols
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test this compound derivatives
-
Solvent for dissolving compounds (e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and micropipettes
-
Incubator
Protocol:
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[9]
-
Disk Preparation and Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. A disk with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5] A larger zone of inhibition indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][11] The broth microdilution method is a common and efficient way to determine MIC.[2]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and control antibiotics
-
Bacterial inoculum prepared as in the disk diffusion assay, but further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]
-
Multichannel micropipettes
-
Plate reader (optional, for turbidity measurement)
Protocol:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
Serial Dilution: Add 100 µL of the test compound (at twice the highest desired final concentration) to the wells in the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in wells with serially diluted compound concentrations.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (containing CAMHB and inoculum but no compound) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8] The growth control should be turbid, and the sterility control should be clear.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][12] This assay is performed as a follow-up to the MIC test.
Materials:
-
MHA plates
-
Sterile micropipettes and loops
-
Incubator
Protocol:
-
Sub-culturing: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10 µL aliquot and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the antimicrobial activity of this compound derivatives.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mylens.ai [mylens.ai]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uokerbala.edu.iq [uokerbala.edu.iq]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenyl-1,3-benzothiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Phenyl-1,3-benzothiazol-2-amine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Oxidative Cyclization of 1,3-Diphenylthiourea: This is a variation of the Hugershoff reaction, where 1,3-diphenylthiourea is cyclized using an oxidizing agent like bromine. The reaction proceeds through the oxidation of the sulfur atom, which facilitates an intramolecular electrophilic aromatic substitution to form the benzothiazole ring.[1]
-
Nucleophilic Aromatic Substitution: This method involves the reaction of 2-chlorobenzothiazole with aniline. The amino group of aniline acts as a nucleophile, displacing the chlorine atom on the benzothiazole ring.
Q2: What is the general mechanism of the Hugershoff reaction for this synthesis?
A2: The accepted mechanism involves the oxidation of the sulfur atom in the thiourea by an oxidizing agent (e.g., Br₂).[1] This creates an electrophilic sulfur species. Subsequently, an intramolecular electrophilic aromatic substitution occurs, where the phenyl ring attached to the nitrogen attacks the thiocarbonyl group, leading to cyclization and the formation of the 2-aminobenzothiazole structure.[1]
Q3: Which factors most significantly impact the yield and purity of the final product?
A3: Key factors influencing the success of the synthesis include:
-
Purity of Starting Materials: Impurities in 1,3-diphenylthiourea or aniline can lead to side reactions and lower yields.
-
Reaction Temperature: Precise temperature control is crucial. Excessively high temperatures can promote the formation of side products, while temperatures that are too low may result in an incomplete reaction.[2]
-
Choice and Stoichiometry of Reagents: The molar ratios of the reactants and the oxidizing agent (in the Hugershoff method) must be carefully controlled to prevent side reactions and maximize product formation.
-
Solvent Selection: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and yield.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation.[3]
Q5: What are the best methods for purifying the crude this compound?
A5: The most common and effective purification techniques are:
-
Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.[2][3]
-
Column Chromatography: For higher purity or to separate closely related impurities, column chromatography using silica gel is recommended. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction to completion using TLC. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. |
| Suboptimal Temperature | Ensure the reaction temperature is maintained within the optimal range for the chosen method. For the Hugershoff reaction, avoid excessive heating to prevent sulfonation byproducts.[2] |
| Degradation of Reagents | Use fresh, high-purity starting materials and reagents. Ensure solvents are anhydrous where required. |
| Inefficient Oxidant (Hugershoff Method) | Ensure the oxidizing agent (e.g., bromine) is added slowly and at the correct stoichiometric ratio. The quality of the oxidizing agent is also critical. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Over-oxidation or Halogenation of the Aromatic Ring | This can occur with excessive oxidizing agent or high temperatures in the Hugershoff reaction.[2] Add the oxidizing agent dropwise and maintain strict temperature control. |
| Formation of Polymeric Materials | High concentrations of reactants can sometimes lead to polymerization. Consider running the reaction at a slightly lower concentration. |
| Hydrolysis of Thiourea | In the Hugershoff reaction, harsh acidic conditions can lead to the hydrolysis of the thiourea starting material.[2] Ensure that the reaction conditions are not overly acidic. |
| Formation of Unwanted Isomers | While less common in these specific routes, ensure the correct starting materials are used to avoid isomeric impurities. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oily or Fails to Crystallize | This is often due to the presence of impurities or residual solvent. Purify the crude product using column chromatography before attempting recrystallization. Ensure the product is thoroughly dried under vacuum. |
| Product is Soluble in the Work-up Solvent | If the product is soluble in the aqueous phase during work-up, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Formation of an Emulsion During Extraction | To break up an emulsion, add a saturated brine solution to the separatory funnel and gently swirl. |
| Product is Colored (Yellowish/Brownish) | The presence of colored impurities is common. These can often be removed by treating a hot solution of the crude product with activated carbon before recrystallization.[2] |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for the primary synthetic routes to this compound, based on literature for analogous compounds.
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Oxidative Cyclization (Hugershoff) | 1,3-Diphenylthiourea | Bromine (Br₂) | Chloroform or Acetic Acid | 0°C to reflux | 2 - 10 hours | 60 - 80 |
| Nucleophilic Substitution | 2-Chlorobenzothiazole, Aniline | Base (e.g., K₂CO₃, Et₃N) | DMF, DMSO, or Acetonitrile | 80 - 120°C | 4 - 12 hours | 70 - 90 |
Experimental Protocols
Method 1: Synthesis via Oxidative Cyclization of 1,3-Diphenylthiourea
This protocol is based on the principles of the Hugershoff reaction.
Materials:
-
1,3-Diphenylthiourea
-
Chloroform (or Glacial Acetic Acid)
-
Bromine
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diphenylthiourea (1.0 eq) in chloroform.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in chloroform dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Distill off the chloroform under reduced pressure.
-
Wash the residue with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Method 2: Synthesis via Nucleophilic Substitution
Materials:
-
2-Chlorobenzothiazole
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a round-bottom flask, add 2-chlorobenzothiazole (1.0 eq), aniline (1.1 eq), and potassium carbonate (1.5 eq).
-
Add DMF as the solvent and stir the mixture at room temperature.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Dry the crude product and purify by recrystallization from ethanol.
Visualizations
Caption: Reaction mechanism for the Hugershoff synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Overcoming side product formation in N-Phenyl-1,3-benzothiazol-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenyl-1,3-benzothiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions to overcome side product formation and improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Poor Quality Starting Materials: 2-Aminothiophenol is susceptible to oxidation to its disulfide dimer, which is unreactive.[1] Phenyl isothiocyanate can degrade upon prolonged storage. 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of starting materials. 3. Suboptimal Reaction Conditions: Incorrect solvent, catalyst, or stoichiometry can significantly hinder the reaction. | 1. Starting Material Quality: Use freshly purified 2-aminothiophenol or store it under an inert atmosphere.[1] Ensure the purity of phenyl isothiocyanate before use. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials. 3. Optimization: Systematically optimize reaction parameters such as solvent polarity, temperature, and catalyst loading. For oxidative cyclization of N,N'-diphenylthiourea, the choice and amount of oxidant are critical. |
| Formation of a White Precipitate (Symmetrical Urea) | In syntheses starting from 2-aminothiophenol, self-condensation can occur, especially in the presence of activating agents, leading to the formation of N,N'-bis(2-mercaptophenyl)urea. | Ensure a controlled and slow addition of reagents to minimize self-condensation. Running the reaction at a lower temperature can also be beneficial. |
| Presence of a Yellow Precipitate (Disulfide Dimer) | 2-Aminothiophenol readily oxidizes in the presence of air to form 2,2'-dithiobis(aniline), a yellow solid. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Use freshly purified 2-aminothiophenol. |
| Incomplete Cyclization (Benzothiazoline Intermediate) | The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate. Insufficient oxidant or suboptimal conditions for oxidation can lead to the accumulation of this byproduct.[2] | Ensure an adequate amount of a suitable oxidizing agent is used. Common oxidants include air, hydrogen peroxide, or manganese dioxide.[2] Reaction conditions such as pH and temperature may need to be optimized for the oxidation step.[2] For sterically hindered substrates, a stronger oxidant or longer reaction times may be necessary.[2] |
| Formation of Dark, Polymeric Byproducts | Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can lead to the polymerization of starting materials or intermediates.[3] | Use milder reaction conditions. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[3] If an oxidant is required, select a milder reagent.[3] |
| Difficulty in Product Isolation and Purification | The product may be soluble in the reaction solvent, making precipitation difficult. The crude product may be an oil instead of a solid due to residual solvent or impurities. | If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture. For oily products, ensure all solvent is removed under vacuum and consider purification by column chromatography or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Reaction of 2-Aminothiophenol with Phenyl Isothiocyanate: This is a direct approach where the two starting materials are reacted, often in a suitable solvent like DMF or ethanol, to form an N,N'-diphenylthiourea intermediate which then cyclizes.
-
Oxidative Cyclization of N,N'-Diphenylthiourea: In this method, the pre-formed N,N'-diphenylthiourea is subjected to an oxidizing agent (e.g., bromine in an inert solvent) to induce intramolecular cyclization and form the benzothiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress.
Q3: What is the expected yield for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For analogous 2-arylbenzothiazole syntheses, optimized protocols can achieve high to excellent yields, often in the range of 80-95%.[4] However, without optimization, yields can be considerably lower.
Q4: What are the best practices for purifying the final product?
A4: The most common purification methods are recrystallization and column chromatography.
-
Recrystallization: Ethanol is a frequently used solvent for recrystallizing 2-aminobenzothiazole derivatives. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a common eluent system.
Q5: My product is an oil, not a solid. What should I do?
A5: An oily product can be due to the presence of residual solvent or impurities that lower the melting point. First, ensure all solvent has been thoroughly removed using a rotary evaporator and then high vacuum. If the product remains an oil, purification by column chromatography is recommended.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Arylbenzothiazole Synthesis (Analogous Systems)
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | H₂O₂ | Ethanol | Room Temp | 1 | ~85-94 | [5] |
| None | Air/DMSO | DMSO | 100 | 4 | ~85-98 | [2] |
| Natural Kaolinitic Clay | - | Chlorobenzene | 120 | - | 55 | [2] |
| ZnCl₂ | - | - | - | - | 68 | [2] |
| Microwave | Glacial Acetic Acid | None | - | 0.17 | Quantitative | [2] |
Note: Yields are reported for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of N,N'-Diphenylthiourea
This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles via oxidative cyclization of arylthioureas.
Materials:
-
N,N'-Diphenylthiourea
-
Bromine
-
Chloroform (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N,N'-diphenylthiourea (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in chloroform dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for overcoming common synthesis issues.
References
Optimizing reaction conditions for the synthesis of N-Phenyl-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of N-Phenyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic routes involve the reaction of either 2-aminothiophenol with a phenyl-containing electrophile or the cyclization of a phenylthiourea derivative. Key starting materials can include 2-aminothiophenol, phenyl isothiocyanate, or N-phenylthiourea. Some methods also utilize aniline and ammonium thiocyanate in the presence of an oxidizing agent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or suboptimal reaction conditions. To improve the yield, consider the following:
-
Purity of Reactants: Ensure the purity of your starting materials, especially 2-aminothiophenol which can oxidize over time.
-
Reaction Temperature: Optimize the reaction temperature. Some cyclization reactions require heating to proceed to completion.
-
Catalyst: The choice and amount of catalyst can be critical. For oxidative cyclization methods, ensure the oxidizing agent is active.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for this type of synthesis include ethanol, dimethylformamide (DMF), and toluene.
Q3: I am observing the formation of a significant amount of a disulfide byproduct. What is it and how can I prevent it?
A3: The disulfide byproduct is likely 2,2'-dithiobis(aniline), formed from the oxidative dimerization of the 2-aminothiophenol starting material. This is a common side reaction. To minimize its formation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed.
-
Controlled Addition of Oxidants: If your synthesis requires an oxidizing agent, add it slowly and in a controlled manner to favor the intramolecular cyclization over the intermolecular dimerization.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for the TLC should be determined empirically.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive or Impure Reactants | Use fresh, high-purity starting materials. 2-Aminothiophenol should be stored under an inert atmosphere and away from light. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some methods may require refluxing, while others proceed at room temperature.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion.[1] |
| Inappropriate Solvent | Experiment with different solvents of varying polarity. Solvents like ethanol, DMF, or toluene are commonly used. |
| Catalyst Issues | If using a catalyst, ensure it is active and used in the correct stoichiometric amount. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Oxidation of 2-Aminothiophenol | As mentioned in the FAQs, conduct the reaction under an inert atmosphere and use degassed solvents to prevent the formation of 2,2'-dithiobis(aniline). |
| Formation of Benzothiazoline Intermediate | The initial cyclization product may be a non-aromatic benzothiazoline. Ensure complete oxidation to the benzothiazole by using an appropriate oxidizing agent (e.g., air, H₂O₂, MnO₂) or by extending the reaction time under oxidative conditions. |
| Polymerization | High concentrations of reactants can sometimes lead to polymerization. Try running the reaction at a lower concentration. |
| Formation of Symmetrical Urea/Thiourea Derivatives | In syntheses involving phosgene or similar reagents, self-condensation of 2-aminothiophenol can occur. Controlled, slow addition of the reagent can minimize this.[2] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Soluble in the Work-up Solvent | If the product remains in the aqueous layer during extraction, try adjusting the pH or using a different extraction solvent. |
| Formation of an Emulsion During Work-up | To break an emulsion, add a saturated brine solution during the extraction process. |
| Product Fails to Crystallize | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable purification method. |
| Oily Product | An oily product may indicate the presence of residual solvent or impurities. Ensure complete drying under vacuum. If it persists, purification by column chromatography is recommended. |
Experimental Protocols
The following are generalized protocols based on common synthetic methods for benzothiazole derivatives and should be optimized for the specific synthesis of this compound.
Protocol 1: From 2-Aminothiophenol and Phenyl Isothiocyanate
This is a direct and common method for the synthesis of N-substituted 2-aminobenzothiazoles.
Materials:
-
2-Aminothiophenol
-
Phenyl Isothiocyanate
-
Ethanol (or DMF)
-
Triethylamine (or other suitable base)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add phenyl isothiocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Oxidative Cyclization of N-Phenylthiourea
This method involves the synthesis of N-phenylthiourea as an intermediate, followed by oxidative cyclization.
Materials:
-
Aniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Bromine (or other oxidizing agent)
-
Chloroform (or other suitable solvent)
Procedure: Step 1: Synthesis of N-Phenylthiourea
-
Prepare a solution of aniline hydrochloride by dissolving aniline in hydrochloric acid.
-
Add ammonium thiocyanate to the solution and heat the mixture. This will form N-phenylthiourea.
-
Isolate and purify the N-phenylthiourea intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the N-phenylthiourea (1 equivalent) in a suitable solvent like chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in chloroform dropwise with stirring.
-
After the addition, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical data for the optimization of reaction conditions based on Protocol 1. Actual results will vary.
Table 1: Optimization of Reaction Conditions for Protocol 1
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Triethylamine | 78 (Reflux) | 6 | 75 |
| 2 | DMF | Triethylamine | 100 | 4 | 85 |
| 3 | Toluene | Pyridine | 110 (Reflux) | 8 | 68 |
| 4 | Ethanol | None | 78 (Reflux) | 12 | 40 |
| 5 | DMF | DIPEA | 100 | 4 | 82 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Troubleshooting purification of N-Phenyl-1,3-benzothiazol-2-amine by column chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-Phenyl-1,3-benzothiazol-2-amine by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is streaking badly or not moving off the baseline on the silica gel column. What's happening?
A1: This is a common issue when purifying amines on standard silica gel. Silica is slightly acidic, and basic compounds like your aromatic amine can interact strongly with the silanol groups, leading to poor elution and streaking.[1][2]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol.[1][3] This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.[4]
-
Alumina (basic or neutral): This can be a good alternative for purifying basic compounds like amines.[5]
-
Amine-functionalized silica: This specialized stationary phase has a basic surface, which can significantly improve the purification of amines using standard solvents like ethyl acetate/hexane.[1]
-
Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water), and your non-polar compound would be retained longer.[2][5]
-
Q2: I can't find a good solvent system. My compound either stays at the baseline or shoots through with the solvent front.
A2: Finding the right eluent is crucial for good separation. This compound is a relatively non-polar molecule.
Troubleshooting Steps:
-
Systematic TLC Analysis: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Test solvent systems such as 95:5, 90:10, 80:20, and 70:30 hexane/ethyl acetate. The ideal system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[6]
-
Try Different Solvents: If hexane/ethyl acetate isn't working, consider other solvent systems. Dichloromethane/methanol is often used for more polar compounds, but be aware that dichloromethane can be slow to run on a column.[6]
-
Consider a Gradient Elution: For difficult separations, a gradient elution can be very effective.[6] Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.[6]
Q3: My compound seems to be decomposing on the column. My collected fractions are impure, and the yield is low. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1][4]
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.[4]
-
Use Deactivated Silica: As mentioned in Q1, adding triethylamine to your solvent system can reduce the acidity of the silica and prevent decomposition.[3][6]
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use a flash chromatography setup with positive pressure to speed up the elution.[7]
-
Use an Alternative Stationary Phase: Florisil or alumina are less acidic alternatives to silica gel.[5]
Q4: My crude sample won't dissolve in the column eluent. How should I load it onto the column?
A4: This is a common problem, especially with non-polar solvent systems like hexane/ethyl acetate.[4]
Troubleshooting Steps:
-
Dry Loading: This is the preferred method. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (about 10-20 times the mass of your sample) to this solution.[3][7] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7]
-
Minimal Strong Solvent (Wet Loading): Dissolve your sample in the absolute minimum amount of a more polar solvent (e.g., dichloromethane) that is miscible with your eluent.[7] Carefully pipette this concentrated solution onto the top of the column bed. This method is riskier as using too much of a strong solvent can disrupt the separation at the top of the column.[4]
Data Presentation: Purification Parameters
The following table summarizes typical starting conditions for the column chromatography of this compound and similar aromatic amines.
| Parameter | Recommended Conditions & Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh). Consider deactivating with Et3N.[3][6] Basic alumina or amine-functionalized silica are good alternatives for amines.[1][5] |
| Mobile Phase (Eluent) | Start with a low polarity mixture and increase as needed. Common systems include: Hexane/Ethyl Acetate (e.g., 9:1 to 7:3), Dichloromethane/Methanol (for more polar analogs). |
| Rf Value (TLC) | Aim for an Rf of 0.2-0.4 for the target compound in the chosen eluent system.[6] Based on similar compounds, an Rf of ~0.4-0.6 might be observed in a 1:1 Ethyl Acetate:Hexane system.[8] |
| Sample Loading | Dry loading is highly recommended for better separation.[7] |
| Additive | 0.5-2% Triethylamine (Et3N) in the eluent to prevent streaking and decomposition.[1][3] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable eluent system (e.g., 85:15 Hexane:Ethyl Acetate).
-
Add 1% triethylamine (v/v) to the eluent mixture to deactivate the silica.
2. Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to guide the pouring.
-
Gently tap the side of the column to help the silica pack evenly and remove air bubbles.
-
Open the stopcock and allow some solvent to drain, which will help compact the silica bed. Never let the solvent level drop below the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[7]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel to the solution and evaporate the solvent until a dry, free-flowing powder is obtained.[7]
-
Carefully add the silica-adsorbed sample onto the sand layer in the column, creating a uniform layer.
-
Add another thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle positive pressure (using a pump or bulb) to start the elution (flash chromatography). Maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and separation.
-
Continuously monitor the solvent level and replenish as needed, never letting the column run dry.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Spot a small amount from each fraction onto a TLC plate.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for amine purification by column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. rsc.org [rsc.org]
Addressing solubility issues of N-Phenyl-1,3-benzothiazol-2-amine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-Phenyl-1,3-benzothiazol-2-amine in aqueous solutions.
Troubleshooting Guides and FAQs
Q1: My this compound is precipitating out of my aqueous buffer. What is the likely cause?
A1: this compound is a hydrophobic molecule and, like many benzothiazole derivatives, exhibits poor solubility in aqueous solutions.[1] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer. The significant decrease in the organic solvent concentration renders the aqueous buffer unable to maintain the compound in solution.[1]
Q2: How does the pH of my aqueous buffer affect the solubility of this compound?
A2: The pH of your buffer can significantly impact the solubility of this compound. This compound contains a basic amine group. In acidic conditions (lower pH), this amine group can become protonated, forming a more soluble salt.[1] Conversely, at neutral or basic pH, the compound is predominantly in its less soluble, free base form.[1] Therefore, you may observe increased solubility at a lower pH.
Q3: I'm still seeing precipitation even after adjusting the pH. What other strategies can I employ for an in-vitro assay?
A3: If pH adjustment is insufficient or incompatible with your assay, several other formulation strategies can be effective:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, into your aqueous buffer can enhance solubility. It is crucial to first determine the maximum concentration of the co-solvent that your specific assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity).[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their lipophilic inner cavity, forming a water-soluble "inclusion complex".[1][2] This is a highly effective method for increasing the apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used.[1]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the sub-micron range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[3][4] This is a more advanced technique suitable for formulation development.
Q4: Which solubility enhancement technique is best for my application?
A4: The optimal strategy depends on your experimental context:
-
For initial in-vitro screening assays , pH adjustment and the use of co-solvents are often the simplest and most direct approaches.
-
If organic solvents interfere with your assay, cyclodextrin complexation is an excellent alternative.
-
For preclinical formulation and in-vivo studies , developing a nanosuspension can significantly improve oral bioavailability.
The following decision workflow can help guide your choice:
Data Presentation
While experimentally determined solubility data for this compound is not widely available in the literature, the following table presents representative data for a structurally similar compound, 2-amino-4-phenyl Thiazole, to provide an estimate of its solubility characteristics.
| Solvent/Buffer | Apparent Solubility | Observations |
| Organic Solvents | ||
| Ethanol | ~12 mg/mL | Soluble |
| DMSO | ~10 mg/mL | Soluble |
| Aqueous Solutions | ||
| PBS (pH 7.2) with 10% Ethanol | ~0.1 mg/mL | Sparingly soluble |
| Aqueous Buffer (pH 7.4) | < 1 µg/mL | Likely to precipitate |
| Acidic Buffer (pH < 5.0) | > 1 µg/mL (Expected) | Increased solubility expected due to salt formation |
Data for 2-amino-4-phenyl Thiazole is sourced from a product information sheet and should be considered illustrative for this compound.[5] Solubility in acidic vs. neutral buffers is a qualitative prediction based on chemical properties.[1]
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve. The resulting concentration is the thermodynamic solubility.
Solubility Enhancement with Cyclodextrins
This protocol details the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.
Methodology:
-
Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to the desired concentration (e.g., 10 mM). Ensure the cyclodextrin is fully dissolved, using gentle warming or vortexing if necessary. Allow the solution to return to the assay temperature.[1]
-
Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Form the Inclusion Complex: While vortexing the cyclodextrin buffer, add a small aliquot of the DMSO compound stock to achieve the final desired concentration. The volume of the DMSO stock should be minimal (e.g., 1:100 or 1:200 ratio) to keep the final DMSO concentration low.[1]
-
Finalization: Continue to vortex for 1-2 minutes to facilitate complex formation. A clear solution indicates successful solubilization and is ready for use in your assay.[1]
Preparation of a Nanosuspension by Wet Milling
This protocol outlines a general procedure for preparing a nanosuspension for preclinical studies.
Methodology:
-
Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or combination of stabilizers (e.g., 0.5% Hydroxypropyl methylcellulose and 0.5% Tween 80).[6]
-
Drug Dispersion: Disperse the this compound powder in the stabilizer solution to form a presuspension.
-
Milling: Add the presuspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to a wet media mill.
-
Process: Mill the suspension for a specified duration at a set speed. The high energy and shear forces from the milling media will break down the drug particles into the nanometer size range.[3]
-
Characterization: After milling, characterize the nanosuspension for particle size distribution (e.g., by photon correlation spectroscopy), physical stability (zeta potential), and dissolution rate enhancement.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. ijpsr.com [ijpsr.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-Phenyl-1,3-benzothiazol-2-amine Derivatives for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with N-Phenyl-1,3-benzothiazol-2-amine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the stability of these compounds in your biological assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound derivatives in experimental settings.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: My this compound derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
-
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many this compound derivatives. The compound is highly soluble in the organic solvent (DMSO) but has low aqueous solubility. When the DMSO concentration drops significantly upon dilution in the aqueous buffer, the compound's solubility limit is exceeded, leading to precipitation.
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as high as tolerable for your experimental system (typically ≤ 1%), but be aware that DMSO can affect the stability and activity of some proteins.[1]
-
pH Adjustment: Since the 2-amino group is basic, decreasing the pH of the buffer to acidic conditions can protonate the amine, forming a more soluble salt.[2] Test a range of pH values to find the optimal balance between solubility and the requirements of your biological assay.
-
Use of Co-solvents: Prepare the final dilution in a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG). Always verify the compatibility of the co-solvent with your assay.
-
Employ Excipients: Consider using solubility-enhancing excipients such as cyclodextrins, which can encapsulate the hydrophobic compound and increase its aqueous solubility.
-
Issue 2: Inconsistent Results and Loss of Activity Over Time
-
Question: I am observing variable results in my cell-based assays, and the compound seems to lose activity during the incubation period. Could this be a stability issue?
-
Answer: Yes, inconsistent results and a decline in activity are strong indicators of compound instability in the assay medium. Several factors can contribute to this:
-
Hydrolysis: The imine-like structure within the 2-aminobenzothiazole core can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media or serum.
-
Oxidation: The benzothiazole ring system can be prone to oxidation, which can be accelerated by components in the cell culture medium and exposure to air.
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to ambient light during experimental setup and incubation can lead to degradation.[3][4]
Troubleshooting Steps:
-
Perform a Stability Study: Incubate the compound in the assay medium (with and without cells) for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.
-
Protect from Light: Work in a dimly lit environment and use amber-colored or foil-wrapped plates and tubes to minimize light exposure.
-
Control pH: Ensure the pH of your assay medium is stable throughout the experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solutions to avoid repeated freezing and thawing, which can promote degradation and precipitation.
-
Issue 3: Color Change in Compound Stock Solution
-
Question: My DMSO stock solution of an this compound derivative has developed a yellow or brownish tint. Is it still usable?
-
Answer: A color change often indicates degradation. This can be due to oxidation or other chemical transformations. It is strongly recommended to check the purity of the stock solution by HPLC before use. If significant degradation is observed, the stock solution should be discarded. To prevent this, store stock solutions at -20°C or -80°C in tightly sealed vials, and consider flushing with an inert gas like argon or nitrogen before sealing.
Data Presentation
The following tables provide illustrative data on the solubility and stability of a generic this compound derivative. Note: This data is for illustrative purposes and should be experimentally determined for your specific compound.
Table 1: Illustrative Solubility of a Generic this compound Derivative in Various Solvents.
| Solvent | Type | Expected Solubility (mg/mL) | Notes |
| Water | Aqueous | < 0.1 | Very poorly soluble. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | Limited solubility in neutral aqueous buffers. |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | 0.5 - 1.0 | Increased solubility at acidic pH due to salt formation. |
| DMSO | Polar Aprotic | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | Polar Protic | 5 - 10 | Good solubility, can be used as a co-solvent. |
| Dichloromethane | Non-polar | 10 - 20 | Good solubility in non-polar organic solvents. |
Table 2: Illustrative Stability of a Generic this compound Derivative under Different Conditions.
| Condition | Matrix | Incubation Time (hours) | % Remaining | Degradation Products |
| Room Temperature, Ambient Light | PBS (pH 7.4) | 24 | 75% | Oxidative and photolytic products |
| Room Temperature, Dark | PBS (pH 7.4) | 24 | 90% | Minor oxidative products |
| 37°C, Dark | Cell Culture Medium + 10% FBS | 48 | 60% | Hydrolytic and metabolic products |
| 4°C, Dark | DMSO | 72 | >98% | Minimal degradation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of your compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Analysis: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Photostability Assessment
This protocol helps to evaluate the sensitivity of your compound to light.
-
Sample Preparation: Prepare two sets of solutions of your compound in the desired solvent or buffer at a relevant concentration. One set will be the "light-exposed" sample, and the other will be the "dark control".
-
Dark Control: Wrap one set of samples completely in aluminum foil to protect them from light.
-
Light Exposure: Place the light-exposed samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Expose the samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter.
-
Incubation: Incubate the dark control samples at the same temperature as the light-exposed samples for the same duration.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC-UV method.
-
Data Interpretation: Compare the chromatograms of the light-exposed and dark control samples. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the light-exposed sample indicate photodegradation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives have been investigated for their potential as anticancer agents, and some have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Aurora kinase pathways.[5][6] Inhibition of these pathways can lead to the induction of apoptosis.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the stability of your this compound derivatives.
References
- 1. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1843-21-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Preventing degradation of N-Phenyl-1,3-benzothiazol-2-amine during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-1,3-benzothiazol-2-amine. The information provided is designed to help prevent degradation of the compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be protected from light to prevent photodegradation.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as the appearance of a yellowish or brownish tint, often indicates chemical degradation. This can be caused by oxidation, which may lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric products.[1] It is crucial to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments. If significant degradation is confirmed, the sample should be discarded.
Q3: My this compound is not dissolving well in my aqueous buffer. What can I do?
A3: this compound, like many benzothiazole derivatives, has low solubility in water. To improve solubility, you can consider the following approaches:
-
pH Adjustment: The amino group on the benzothiazole ring can be protonated at acidic pH, which can increase aqueous solubility. However, be cautious as extreme pH conditions could promote hydrolysis of the compound or its derivatives.[1]
-
Co-solvents: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental setup and does not affect the results.
Q4: What are the primary pathways through which this compound can degrade?
A4: Based on studies of structurally similar 2-aminobenzothiazole compounds, the primary degradation pathways for this compound are likely to be oxidation, photodegradation, and hydrolysis (especially for its derivatives).[1]
-
Oxidation: The sulfur and nitrogen atoms in the benzothiazole ring are susceptible to oxidation. This can be triggered by exposure to air (oxygen), oxidizing agents, or even light.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to hydroxylation of the aromatic rings.[1][2]
-
Hydrolysis: While the parent compound is relatively stable, derivatives of this compound, such as Schiff bases, can be susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of certain metal ions.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) of the solid compound. | Degradation due to improper storage (exposure to light, heat, or moisture). | 1. Visually inspect the compound for any changes from its expected appearance. 2. Perform a purity check using HPLC. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. 4. Review and optimize storage conditions to minimize exposure to environmental factors. |
| Appearance of unexpected peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Identify the potential degradation products using techniques like LC-MS. 2. Based on the identified products, deduce the likely degradation pathway (e.g., oxidation, photodegradation). 3. Take corrective measures to prevent further degradation, such as storing the compound under an inert atmosphere (e.g., argon or nitrogen) or in amber vials. |
| Inconsistent or non-reproducible experimental results. | Use of a degraded compound. | 1. Always check the purity of the compound before starting a new set of experiments. 2. Prepare fresh solutions for each experiment to avoid degradation in solution over time. |
Summary of Stability Data for 2-Aminobenzothiazole (a related compound)
The following table summarizes quantitative data from a study on the degradation of 2-aminobenzothiazole, which can provide insights into the potential stability of this compound.
| Degradation Type | Conditions | Degradation (%) | Identified Degradation Products |
| Photodegradation | >300 nm light with Fe(III)-NTA for 125 hours | 37% | 4-Hydroxy-2-aminobenzothiazole, 6-Hydroxy-2-aminobenzothiazole[1][2] |
| Biodegradation | Rhodococcus rhodochrous for 125 hours | 26% | Ammonia, Sulphate, Hydroxylated derivatives[1] |
| Oxidation | Strong oxidizing agents | - | Azobenzothiazoles, polymeric products[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[1][3]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
C18 HPLC column
-
HPLC with UV or Diode Array Detector (DAD), preferably with a Mass Spectrometer (LC-MS)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 water/acetonitrile mixture.[1]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize an aliquot with an equal volume of 0.1 M NaOH and dilute with the mobile phase.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and analyze at different time points.[1]
-
Thermal Degradation:
-
Solid State: Store the solid compound in an oven at 80°C for a specified period.
-
Solution State: Reflux the stock solution at a set temperature.
-
-
Photodegradation: Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Keep a control sample in the dark.[1]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak. Characterize any significant degradation products using LC-MS.
Visualizations
Caption: Logical workflow for troubleshooting the degradation of this compound.
Caption: Experimental workflow for the forced degradation study of this compound.
References
Strategies to improve the biological activity of N-Phenyl-1,3-benzothiazol-2-amine scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenyl-1,3-benzothiazol-2-amine scaffolds. The information is designed to address common challenges encountered during synthesis, biological evaluation, and optimization of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized this compound derivatives show low biological activity. What are the primary structural modification strategies to enhance their potency?
A1: Low biological activity is a common challenge. The this compound scaffold is a versatile starting point, and its activity is highly dependent on the nature and position of substituents on both the benzothiazole core and the N-phenyl ring.[1][2] Here are key strategies to consider based on structure-activity relationship (SAR) studies:
-
Substitution on the Benzothiazole Ring:
-
6-Position: This position is critical for modulating anticancer and antimicrobial activities.[1] Introducing electron-withdrawing groups like halogens (Cl, F) or a nitro group (NO2), or electron-donating groups like ethoxy (OEt) can significantly enhance anticancer activity.[1]
-
5-Position: Shifting a chloro group from the 6- to the 5-position has been shown to maintain comparable activity in some cases.[3]
-
-
Substitution on the N-Phenyl Ring:
-
The position and nature of substituents on the N-phenyl ring are crucial for activity. For instance, in some series, a hydroxyl group at the 3rd or 4th position of the phenyl ring led to potent anticancer activity.[4]
-
Molecular hybridization by incorporating other heterocyclic rings like imidazole, oxadiazole, or pyrimidine onto the N-phenyl moiety can lead to compounds with remarkable antitumor potential.[4]
-
-
Modifications of the Exocyclic Amino Group:
Troubleshooting Tip: If initial compounds lack potency, a systematic SAR study is recommended. Start by synthesizing a small library of analogs with diverse substituents at the 6-position of the benzothiazole ring and the 2-, 3-, and 4-positions of the N-phenyl ring.
Q2: I am observing poor solubility of my this compound derivatives. How can I improve this?
A2: Poor aqueous solubility is a frequent issue with heterocyclic compounds and can hinder biological testing and further development. Consider the following approaches:
-
Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups at strategic positions on the scaffold. These groups can increase hydrogen bonding with water.
-
Utilize Salt Formation: If your compound has a basic nitrogen atom (like the exocyclic amine), it can be converted into a more soluble salt (e.g., hydrochloride salt).
-
Employ Solubilizing Moieties: Attach small, polar, and flexible side chains, such as morpholine or piperazine, which can improve physicochemical properties.[5]
-
Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO, DMF, or specific surfactants can be a practical solution. However, be mindful of their potential effects on the biological assay.
Q3: My compounds are active against cancer cell lines, but what are the likely molecular targets?
A3: this compound derivatives are known to target various key pathways involved in cancer progression.[6][7] Some of the most commonly reported molecular targets include:
-
Protein Kinases: This is a major class of targets. These scaffolds have been shown to inhibit:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway regulating cell growth, proliferation, and survival.[6] Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting PI3K.[6][8]
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[8] Inhibition of these targets can block tumor angiogenesis and proliferation.
-
Cyclin-Dependent Kinases (CDKs): Like CDK2, which are crucial for cell cycle regulation.[1]
-
-
Microtubule Polymerization: Some derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Experimental Workflow for Target Identification:
Caption: A suggested workflow for identifying the molecular targets of active compounds.
Q4: My compounds show activity against Gram-positive bacteria like S. aureus, but are inactive against Gram-negative bacteria. Why is this, and how can I overcome it?
A4: This is a common observation. The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many compounds from reaching their intracellular targets. Additionally, Gram-negative bacteria possess efficient efflux pumps that can actively remove foreign compounds from the cell.[3]
It has been demonstrated that the 2-aminobenzothiazole scaffold can be a substrate for bacterial efflux pumps in Gram-negative bacteria like E. coli and P. aeruginosa.[3]
Strategies to Overcome Gram-Negative Inactivity:
-
Co-administration with an Efflux Pump Inhibitor (EPI): While not a modification of your compound, this approach can validate that efflux is the mechanism of resistance.
-
Structural Modifications to Evade Efflux: This is a challenging but promising strategy. It involves designing analogs that are no longer recognized by the efflux pumps. This may require significant structural changes, and the SAR for efflux pump evasion is often complex.
-
Targeting the Outer Membrane: Design derivatives that can disrupt or more effectively penetrate the outer membrane of Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives from various studies.
Table 1: In Vitro Anticancer Activity of Selected Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[1] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, though not via PI3Kγ inhibition.[1] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[1] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1.[1] | |
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | Hybrid of 2-aminobenzothiazole and thiazolidinedione (TZD).[8] |
| HCT-116 (Colon Cancer) | 7.44 | Introduction of a substituent on the phenyl ring enhances cytotoxic activity.[8] | |
| MCF-7 (Breast Cancer) | 8.27 | [8] | |
| Compound 21 | Various Tumor Cells | 10.34 - 12.14 | Hybrid of 2-aminobenzothiazole and cyanothiouracil (CT); methyl group on the phenyl ring is optimal.[8] |
| Compound 12 | MCF-7 (Breast Cancer) | 2.49 | Active against mutant EGFR cell lines (PC9, HCC827).[8] |
| WI38 (Normal Fibroblast) | 82.8 | Minimal cytotoxicity towards normal cells, indicating selectivity.[8] |
Table 2: In Vitro Antimicrobial Activity of Selected Derivatives
| Compound | Microorganism | MIC (µM) | Key Structural Features & SAR Insights |
| Compound 1 | S. aureus | 2.9 | N,N-disubstituted 2-aminobenzothiazole.[3] |
| E. coli | > 100 | Inactive against Gram-negative bacteria, likely due to efflux pumps.[3] | |
| Compound 4 | S. aureus | ~5.8 - 8.7 | Removal of the 6-chloro group from Compound 1 results in a 2- to 3-fold loss in activity.[3] |
| Compound 5 | S. aureus | ~2.9 | Moving the chloro group from the 6- to the 5-position does not affect activity.[3] |
| Compound 7 | S. aureus | ~17.4 | Replacing the 6-chloro and 4-methyl groups with fluorine decreases activity by about 6-fold.[3] |
Signaling Pathway Diagram
A primary mechanism of anticancer activity for many this compound derivatives is the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocols
1. General Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of your compounds against cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
2. General Protocol for Kinase Inhibition Assay
This protocol outlines a general method for determining if your compound inhibits a specific kinase.
-
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor
-
384-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
-
Procedure:
-
Assay Preparation: In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution (test compound at various concentrations).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence) is proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iajesm.in [iajesm.in]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Method development for quantifying N-Phenyl-1,3-benzothiazol-2-amine in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-Phenyl-1,3-benzothiazol-2-amine in complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and execution for the quantification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| HPLC-001 | Why am I seeing no peak or a very small peak for my analyte? | 1. Incorrect wavelength setting on the UV detector.2. Analyte degradation.3. Low concentration in the sample.4. Improper sample extraction. | 1. Determine the UV absorbance maximum for this compound (literature or experimental scan) and set the detector to this wavelength.2. Prepare fresh standards and samples. Investigate the stability of the analyte in the sample matrix and solvent.3. Concentrate the sample extract or inject a larger volume.4. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to improve recovery. |
| HPLC-002 | My peak shape is poor (e.g., fronting, tailing, or splitting). What should I do? | 1. Column overload.2. Column contamination or degradation.3. Incompatible injection solvent.4. pH of the mobile phase is not optimal. | 1. Dilute the sample.2. Wash the column with a strong solvent, or replace the column if necessary.3. Ensure the injection solvent is similar in composition and strength to the mobile phase.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| HPLC-003 | I am observing high background noise or a drifting baseline. | 1. Contaminated mobile phase or solvents.2. Air bubbles in the detector or pump.3. Column bleeding.4. Detector lamp is failing. | 1. Use high-purity solvents and filter the mobile phase.2. Degas the mobile phase and purge the pump and detector.3. Use a column appropriate for the mobile phase and temperature, and operate within the recommended pH range.4. Replace the detector lamp. |
| GCMS-001 | I am experiencing poor sensitivity for this compound. | 1. The compound may not be volatile enough for GC analysis without derivatization.2. The injection port temperature is too low.3. Active sites in the GC system are causing analyte adsorption. | 1. Consider derivatization to increase volatility and thermal stability.2. Increase the injector temperature, but be mindful of potential thermal degradation.3. Use a deactivated liner and column. |
Frequently Asked Questions (FAQs)
1. What is a suitable starting point for an HPLC method to quantify this compound?
A reversed-phase HPLC method with UV detection is a good starting point. A C18 column is often suitable for aromatic amines. A mobile phase consisting of a mixture of acetonitrile or methanol and water (with a buffer like ammonium acetate or formate to control pH) is a common choice. Gradient elution may be necessary for complex mixtures.
2. How can I improve the recovery of this compound from a complex matrix like plasma or soil?
For plasma samples, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy. For soil or other solid matrices, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be efficient. The choice of extraction solvent is critical and should be optimized based on the analyte's polarity.
3. My calibration curve for this compound is non-linear. What could be the cause?
Non-linearity can arise from several factors, including detector saturation at high concentrations, analyte adsorption at low concentrations, or the presence of unresolved interfering peaks. Try reducing the concentration range of your calibration standards or using a different calibration model (e.g., quadratic fit). Also, ensure your chromatographic peak is pure.
4. What are the expected degradation pathways for this compound, and how can I prevent them during sample preparation and analysis?
Aromatic amines can be susceptible to oxidation.[1] To minimize degradation, it is advisable to use antioxidants, protect samples from light, and keep them at low temperatures.[1] Using amber vials and minimizing the time between sample preparation and analysis can also help.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound in a complex mixture. Method validation and optimization will be required for specific matrices.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound analytical standard
-
Stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a starting point could be around 300-330 nm based on similar compounds).[1]
4. Sample Preparation (Example for a liquid matrix):
-
To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for the described HPLC-UV method. This data should be experimentally determined during method validation.
| Parameter | Value |
| Linear Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
Technical Support Center: Optimizing N-Phenyl-1,3-benzothiazol-2-amine Formulations for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formulation of N-Phenyl-1,3-benzothiazol-2-amine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: this compound (CAS: 1843-21-6) is a hydrophobic molecule, as indicated by its calculated LogP of approximately 4.04. This high lipophilicity suggests poor aqueous solubility, which is a primary challenge for achieving adequate bioavailability in in vivo studies.[1] Key challenges include:
-
Low Aqueous Solubility: Difficulty in preparing injectable formulations at the desired concentration without precipitation.
-
Potential for Precipitation: The compound may "crash out" of solution when a concentrated stock in an organic solvent is diluted into an aqueous physiological environment.[2]
-
Variable Bioavailability: Poor solubility can lead to inconsistent absorption and variable drug exposure in animal models.[1]
Q2: What are the initial steps to solubilize this compound for preliminary in vivo screening?
A2: A systematic approach starting with small-scale solubility testing is recommended.[3]
-
Start with an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution (e.g., 10-50 mM).[3][4]
-
Assess Co-solvents: If DMSO is not suitable for the intended in vivo model due to toxicity concerns at higher volumes, other organic co-solvents like ethanol, polyethylene glycols (PEGs), or propylene glycol can be tested.[5]
-
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in the chosen organic solvent before final dilution into an aqueous vehicle. This helps to minimize the final concentration of the organic solvent in the administered formulation.[2]
Q3: Can pH adjustment improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy. The presence of an amine group in the structure of this compound suggests it is a weak base.[4] Therefore, its solubility is expected to increase in acidic conditions (lower pH) due to the formation of a more soluble salt.[4] It is advisable to test the compound's solubility in a range of pharmaceutically acceptable acidic buffers (e.g., citrate or acetate buffers) to determine the optimal pH for solubilization.
Q4: What are some advanced formulation strategies if simple co-solvents or pH adjustments are insufficient?
A4: For compounds with very low solubility, more advanced formulation approaches may be necessary:
-
Cyclodextrins: These are used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[5]
-
Surfactants: Surfactants can be used to create micellar solutions that solubilize poorly soluble compounds.[1] Polysorbates (e.g., Tween® 80) and poloxamers are frequently used in preclinical formulations.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The compound is "crashing out" due to a sharp decrease in the solvent's solubilizing capacity.[2] | 1. Reduce Final DMSO Concentration: Keep the final DMSO concentration in the formulation as low as possible (ideally <1%).[2] 2. Use an Intermediate Dilution Step: Dilute the stock in a co-solvent like PEG 400 or ethanol before adding to the aqueous vehicle. 3. Change the Dilution Method: Add the DMSO stock to the vortexing aqueous vehicle to promote rapid dispersion. |
| Formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | 1. Apply Gentle Heating and Sonication: Use a warm water bath or an ultrasonicator to aid dissolution. Be cautious to avoid compound degradation.[6] 2. Filter the Formulation: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before administration. 3. Prepare Freshly: Prepare the formulation immediately before each experiment to minimize stability issues.[6] |
| Inconsistent results in in vivo studies. | Variable drug absorption due to poor formulation stability or precipitation in vivo. | 1. Re-evaluate the Formulation Strategy: Consider a more robust formulation approach such as a cyclodextrin-based solution or a lipid-based formulation. 2. Characterize the Formulation: Assess particle size and stability of the formulation under physiological conditions (pH, temperature). 3. Increase Dosing Volume (with caution): A larger volume of a more dilute solution may improve absorption, but be mindful of animal welfare limits. |
| Toxicity or adverse events observed in animals. | The vehicle or excipients may be causing toxicity at the administered concentration. | 1. Review Excipient Safety Data: Ensure all components of the vehicle are well-tolerated in the chosen animal model at the intended dose. 2. Run a Vehicle-Only Control Group: This will help differentiate between compound-related and vehicle-related toxicity. 3. Reduce Co-solvent Concentration: Minimize the amount of organic co-solvents like DMSO or ethanol in the final formulation. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1843-21-6 | [7][8][9] |
| Molecular Formula | C₁₃H₁₀N₂S | [7][8][9] |
| Molecular Weight | ~226.30 g/mol | [8][9] |
| Calculated LogP | 4.0399 | |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | |
| Melting Point | 156 °C | [8] |
Table 2: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Examples | Typical Concentration Range (Preclinical) | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 5-40% | Increases the polarity of the aqueous vehicle. |
| Surfactants | Tween® 80, Poloxamer 188, Solutol® HS 15 | 1-10% | Forms micelles to encapsulate and solubilize the drug. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 10-40% | Forms inclusion complexes with the drug molecule.[5] |
| Lipids | Labrafil®, Labrasol®, Cremophor® EL | Varies widely | Forms emulsions or self-emulsifying systems to enhance absorption. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh 1-2 mg of this compound into separate small glass vials.
-
Add a measured volume (e.g., 100 µL) of the test vehicle (e.g., water, saline, 10% PEG 400 in water, 20% HP-β-CD in water) to each vial.
-
Vortex the vials for 30-60 seconds.
-
Place the vials on a shaker at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect for any undissolved solid.
-
If undissolved solid is present, centrifuge the samples and analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the solubility.
Protocol 2: Preparation of a Co-solvent-Based Formulation
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
In a separate sterile tube, prepare the vehicle. For a final formulation of 10% DMSO, 40% PEG 400, and 50% saline:
-
Add 400 µL of PEG 400.
-
Add 500 µL of sterile saline.
-
Vortex to mix.
-
-
While vortexing the vehicle, slowly add 100 µL of the DMSO stock solution to the vehicle.
-
Continue vortexing for 1-2 minutes to ensure a clear, homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Formulation strategies for this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 1843-21-6 | BAA84321 [biosynth.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of N-Phenyl-1,3-benzothiazol-2-amine analogs.
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Phenyl-1,3-benzothiazol-2-amine Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The biological activity of these compounds is critically influenced by the nature and position of substituents on both the phenyl ring and the benzothiazole nucleus.
Anticancer Activity
Derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines. SAR studies have been crucial in identifying the key structural features responsible for their cytotoxicity.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring significantly modulates the anticancer activity. For instance, the introduction of a nitro group can enhance activity.[1]
-
Substitution on the Benzothiazole Ring: Modifications on the benzothiazole core, such as the introduction of chloro or methoxy groups, have been shown to influence the potency and selectivity of the compounds.[2] For example, a 7-chloro substituent has been found in potent analogs.[1]
-
Linker Modification: The nature of the linkage between the benzothiazole core and other moieties can impact activity. For instance, the incorporation of urea or amide functionalities has led to potent anticancer agents.[3]
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Benzothiazole) | R2 (N-Phenyl) | Cell Line | IC50 (µM) | Reference |
| B7 | 6-chloro | 4-nitrobenzyl | A431, A549 | Not specified | [1] |
| Compound 20 | - | Phenyl with TZD | HCT-116 | 7.44 | [4] |
| Compound 20 | - | Phenyl with TZD | MCF-7 | 8.27 | [4] |
| Compound 20 | - | Phenyl with TZD | HepG2 | 9.99 | [4] |
| Compound 21 | - | Phenyl with CT | Various | 10.34 - 12.14 | [4] |
| Compound 11 | 6-methoxy | 3-bromopropyl | PC-3 | 0.6 | [2] |
| Compound 11 | 6-methoxy | 3-bromopropyl | THP-1 | 3 | [2] |
| Compound 11 | 6-methoxy | 3-bromopropyl | Caco-2 | 9.9 | [2] |
Note: TZD (Thiazolidinone), CT (Chalcone-like moiety). This table is a representation of available data and is not exhaustive.
Antimicrobial Activity
This compound analogs have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Key SAR Insights:
-
Gram-Positive vs. Gram-Negative Bacteria: Some analogs show potent activity against Gram-positive bacteria like Staphylococcus aureus, while their efficacy against Gram-negative bacteria can be limited.[5]
-
Substitutions for Enhanced Activity: The introduction of specific substituents can enhance the antimicrobial spectrum. For instance, a trifluoromethoxy group at the para position of the phenyl ring has been shown to increase activity.[6] In contrast, a bromine substitution at the same position resulted in decreased activity.[6]
-
Urea Moiety: The presence of a phenyl urea moiety with a para-methoxy group has been shown to improve antibacterial activity.[7]
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | N,N-disubstituted | S. aureus | 2.9 | [5] |
| Compound 3e | Dialkyne substituted with aryl azide | Gram-positive & Gram-negative bacteria | 3.12 | [8] |
| Compound 3n | Dialkyne substituted with aryl azide | Fungal strains | 1.56 - 12.5 | [8] |
| Compound 101 | Urea benzothiazole-triazole | Pseudomonas fluorescence | 0.0071 µmol/mL | [7] |
| Compound 63a | Pyrazole-thiazole hybrid | B. subtilis | 1.9 | [7] |
Note: MIC (Minimum Inhibitory Concentration). This table is a representation of available data and is not exhaustive.
Enzyme Inhibition
The benzothiazole scaffold has been identified as a potent inhibitor of various enzymes, highlighting its therapeutic potential for a range of diseases.[9]
Key SAR Insights:
-
Dual sEH/FAAH Inhibition: Benzothiazole-phenyl based analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management.[10][11]
-
Trifluoromethyl Groups: The presence of trifluoromethyl groups on the aromatic rings is well-tolerated by the target enzymes and can lead to potent inhibition.[10]
-
α-Glucosidase Inhibition: Certain derivatives of benzothiazole have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential for the management of diabetes.[12][13]
Table 3: Enzyme Inhibitory Activity of Benzothiazole Analogs
| Compound ID | Target Enzyme(s) | IC50 | Reference |
| Analog of Compound 3 | sEH, FAAH | 9.6 nM (sEH), 7 nM (FAAH) | [11] |
| Compound 6o | sEH, FAAH | 2.5 nM (sEH), 9.8 nM (FAAH) | [11] |
| Compound 10f | α-glucosidase, α-amylase | 3.2 µM (α-glucosidase), 2.1 µM (α-amylase) | [12] |
| Benzothiazepine 2B | α-glucosidase | <2.62 µM | [13] |
| Benzothiazepine 3B | α-glucosidase | <2.62 µM | [13] |
Note: sEH (soluble Epoxide Hydrolase), FAAH (Fatty Acid Amide Hydrolase), IC50 (half maximal Inhibitory Concentration). This table is a representation of available data and is not exhaustive.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are generalized methodologies for key assays.
Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan precipitate.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: Generalized workflow for SAR studies of this compound analogs.
Inhibition of Cancer Cell Signaling Pathways
Some benzothiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the AKT and ERK pathways.[1]
Caption: Simplified diagram of AKT and ERK signaling pathway inhibition by benzothiazole analogs.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Efficacy of N-Phenyl-1,3-benzothiazol-2-amine Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of N-Phenyl-1,3-benzothiazol-2-amine Derivatives as Potential Anticancer Agents.
The this compound scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. Derivatives of this core structure have demonstrated significant cytotoxic activity across a range of human cancer cell lines. This guide provides a comparative analysis of the anticancer properties of various this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, highlighting the influence of different substitutions on their cytotoxic potency.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| Compound A | 4-Nitro | MCF-7 (Breast) | 5.3[1] |
| A549 (Lung) | 9.8[1] | ||
| HepG2 (Liver) | 13.4[1] | ||
| Compound B | 4-Chloro | HeLa (Cervical) | 9.76 |
| Compound C | 3,4-Dichloro | CCRF-CEM (Leukemia) | Not specified |
| Compound D | 4-Methoxy | HT-29 (Colon) | Not specified |
| Compound 2b | Phenolic segment | MDA-MB-231 (Breast) | Not specified[2] |
| MCF-7 (Breast) | Not specified[2] | ||
| HeLa (Cervical) | Not specified[2] | ||
| HT-29 (Colon) | Not specified[2] | ||
| PB11 | (3,5-dimethyl-1,2- oxazol-4-yl)methylsulfanyl | U87 (Glioblastoma) | <0.05[3] |
| HeLa (Cervical) | <0.05[3] | ||
| BTD | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | ~7.5 (at 48h)[4] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anticancer compounds. Detailed below are the methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protein Expression Analysis: Western Blotting for AKT and ERK Signaling
Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-AKT, phospho-AKT (Ser473), total-ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
The anticancer activity of many this compound derivatives is linked to the induction of apoptosis, often through the modulation of key cell survival and proliferation pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[3][5]
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenyl-1,3-benzothiazol-2-amine versus 2-aminobenzothiazole: a comparative study of biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-Phenyl-1,3-benzothiazol-2-amine and its parent compound, 2-aminobenzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1][2] This document synthesizes available experimental data to highlight the similarities and differences in their anticancer and antimicrobial profiles, providing a resource for researchers engaged in drug discovery and development.
Overview of Compounds
2-Aminobenzothiazole is a versatile heterocyclic compound extensively studied for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Its structure, featuring a benzene ring fused to a thiazole ring with a primary amine at the 2-position, allows for facile functionalization, leading to a vast library of derivatives.[2]
This compound is a derivative of 2-aminobenzothiazole where a phenyl group is attached to the 2-amino position. This substitution can significantly alter the compound's physicochemical properties, such as lipophilicity and steric hindrance, thereby influencing its interaction with biological targets and its overall activity profile.
Comparative Anticancer Activity
Both 2-aminobenzothiazole and its N-phenyl derivatives have been investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and PI3K.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various derivatives of both parent structures against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole | Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [4] |
| A549 | Lung Cancer | 9.62 | [4] | ||
| A375 | Malignant Melanoma | 8.07 | [4] | ||
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1][4] | |
| HCT-116 | Colon Carcinoma | 7.44 | [1][4] | ||
| MCF-7 | Breast Cancer | 8.27 | [1][4] | ||
| OMS5 | A549 | Lung Cancer | 22.13 | [2][4] | |
| MCF-7 | Breast Cancer | 39.51 | [2][4] | ||
| This compound | Compound 2b¹ | MDA-MD-231 | Breast Cancer | 10 | [5] |
| MCF-7 | Breast Cancer | >100 | [5] | ||
| HT-29 | Colon Cancer | >100 | [5] | ||
| HeLa | Cervical Cancer | >100 | [5] | ||
| Compound 7a² | - | Leukemia | Moderate Activity³ | [6] | |
| - | Breast Cancer | Moderate Activity³ | [6] |
¹Data for N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine. ²Data for 5-(1,3-benzthiazol-2-ylamino)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. ³Activity evaluated at a single 10 µM concentration against the NCI-60 cell line panel.
Comparative Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[7] The introduction of a phenyl group on the 2-amino moiety, as seen in this compound derivatives, also yields compounds with notable antimicrobial effects.[8][9]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole | Pyrazole-thiazole hybrid (63a) | Bacillus subtilis | Gram-positive | 1.9 | [10] |
| Phenyl urea analogue (83a) | Enterococcus faecalis | Gram-positive | 8 | [10] | |
| Phenyl urea analogue (83c) | Staphylococcus aureus | Gram-positive | 8 | [10] | |
| Pyrazol-3-one derivative (16c) | Staphylococcus aureus | Gram-positive | 0.025 mM¹ | [11] | |
| This compound | Thiazolidinone derivative (5d) | Staphylococcus aureus | Gram-positive | 37.9-113.8 µM¹ | [9] |
| Listeria monocytogenes | Gram-positive | 37.9-113.8 µM¹ | [9] | ||
| Propanoic acid derivative (3i) | Staphylococcus aureus | Gram-positive | Promising Activity² | [8] | |
| Propanoic acid derivative (3g) | Escherichia coli | Gram-negative | Promising Activity² | [8] |
¹Concentration reported in molar units (mM or µM). ²Specific MIC values not provided, but described as having promising antibacterial activity.
Experimental Protocols and Visualizations
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment and recovery.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or 2-aminobenzothiazole derivatives) and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[14][15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: After leaving the plate at room temperature in the dark for approximately 2 hours, measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]
Signaling Pathway: Kinase Inhibition by Benzothiazole Derivatives
2-Aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression.[1][3] The diagram below illustrates a simplified, representative signaling pathway, such as the PI3K/Akt pathway, which is a common target for these compounds. Inhibition of kinases in this pathway can block downstream signals that promote cell proliferation and survival.
Conclusion
The available data indicates that both 2-aminobenzothiazole and this compound serve as valuable scaffolds for the development of potent biological agents.
-
Anticancer Activity: Derivatives of the parent 2-aminobenzothiazole show broad and potent cytotoxic activity against a variety of cancer cell lines, with some compounds exhibiting low micromolar IC₅₀ values.[4] Data for This compound derivatives is less extensive but suggests a more selective activity profile, with one derivative showing potent activity against a specific breast cancer cell line (MDA-MD-231) while being less effective against others.[5]
-
Antimicrobial Activity: Both classes of compounds demonstrate significant antimicrobial potential. Derivatives of 2-aminobenzothiazole have shown excellent potency, particularly against Gram-positive bacteria, with MIC values comparable to or better than standard antibiotics in some cases.[10][11] Derivatives of This compound also exhibit promising antibacterial activity, warranting further investigation.[8][9]
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. apec.org [apec.org]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of N-Phenyl-1,3-benzothiazol-2-amine-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the selectivity of enzyme inhibitors based on the N-Phenyl-1,3-benzothiazol-2-amine scaffold, supported by experimental data and detailed methodologies.
The this compound core structure has emerged as a versatile scaffold in the design of potent inhibitors for a diverse range of enzymes implicated in various diseases, from cancer to neurodegenerative disorders. The strategic modification of this privileged structure allows for the fine-tuning of inhibitory activity and, crucially, selectivity towards the intended target enzyme over other related or unrelated enzymes. This guide delves into the selectivity profiles of several key derivatives, offering a valuable resource for those engaged in the development of novel therapeutics.
Comparative Analysis of Inhibitory Activity and Selectivity
The following table summarizes the inhibitory activity of various this compound derivatives against a panel of enzymes. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlights the potency and selectivity of these compounds. Lower values indicate greater potency.
| Compound ID | Target Enzyme | IC50 / Ki (nM) | Comparison Enzymes | IC50 / Ki (nM) | Reference |
| Compound 3 | CSF1R | 1.4 | Panel of 468 kinases | Acceptable selectivity profile | [1] |
| Compound 13 | EGFR | - | HCT116 cells | 6,430 | [1] |
| A549 cells | 9,620 | [1] | |||
| A375 cells | 8,070 | [1] | |||
| PBMCs (normal cells) | >300,000 | [1] | |||
| Compound 10 | EGFR | 94.7 | - | - | [1] |
| Compound 11 | EGFR | 54.0 | - | - | [1] |
| Compound 12 | EGFR | 96 | - | - | [1] |
| Compound 51 | PI3Kγ | 1 (Ki) | - | - | [1] |
| Compound 95 | LSD1 | 18,400 | - | - | [1] |
| Compound D | E. coli DNA Gyrase | < 10 | Human Topoisomerase IIα | >100,000 (100% residual activity at 100 µM) | [2] |
| Compound E | E. coli DNA Gyrase | < 10 | Human Topoisomerase IIα | >55,000 (55% residual activity at 100 µM) | [2] |
| Compound 4f | AChE | 23.4 | BChE | >10,000 | [3][4] |
| MAO-B | 40.3 | [3][4] | |||
| MAO-A | >10,000 | [3] | |||
| Compound 4h | MAO-A | 17,000 | MAO-B | 2,950 | [5][6] |
| OMS1 | PI3Kγ | 47% inhibition at 100 µM | - | - | [7][8] |
| OMS2 | PI3Kγ | 48% inhibition at 100 µM | - | - | [7][8] |
| OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% inhibition at 100 µM | AKT1, AKT3, CDK1/cyclin B, PDK1, PIK3CA/PIK3R1, PKN | - | [8] |
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified signaling pathway commonly targeted by these inhibitors and a general workflow for evaluating enzyme inhibition.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for N-Phenyl-1,3-benzothiazol-2-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of N-Phenyl-1,3-benzothiazol-2-amine: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Methodology Comparison
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the comparative performance of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound.
Quantitative Data Summary
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Linearity Range | 0.15 - 50 µg/mL | 1.5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols serve as a foundation for developing and validating a method for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers high specificity and sensitivity, making it suitable for the accurate quantification of this compound, especially in the presence of other compounds.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 285 nm
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.15 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This method is simpler and faster than HPLC but is less specific and may be subject to interference from other substances that absorb at the same wavelength.
Instrumentation and Conditions:
-
Spectrophotometer: Shimadzu UV-1800 or equivalent
-
Solvent: Acetonitrile
-
Wavelength of Maximum Absorbance (λmax): 285 nm
-
Cuvette: 1 cm quartz cuvette
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare the stock solution as described for the HPLC method.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1.5 µg/mL to 25 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range.
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and the process of cross-validating the two described methods.
Caption: General workflow for analytical method validation.
Caption: Logical flow for cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and robustness of quantitative data. For the quantification of this compound, the HPLC-UV method is demonstrably superior in terms of sensitivity, specificity, and precision. While the UV-Vis spectrophotometry method offers a simpler and more rapid analysis, its susceptibility to interference renders it more suitable for screening purposes or for the analysis of pure substances where matrix effects are minimal. The choice of method should be guided by the specific requirements of the analysis, with HPLC-UV being the recommended approach for regulatory submissions and quality control in complex matrices.
Comparative Docking Analysis of N-Phenyl-1,3-benzothiazol-2-amine Derivatives with Key Protein Targets
This guide provides a comparative overview of molecular docking studies performed on N-Phenyl-1,3-benzothiazol-2-amine derivatives against various therapeutically relevant protein targets. The data presented herein is compiled from multiple in silico studies aimed at elucidating the binding interactions and potential inhibitory activities of this versatile chemical scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various docking studies, presenting the binding affinities and docking scores of different this compound derivatives against their respective protein targets.
Table 1: Docking Performance against Anticancer and Antimicrobial Targets
| Derivative | Target Protein | Docking Score/Binding Affinity (kcal/mol) | Reference Compound/Drug | Binding Affinity (kcal/mol) |
| Benzo[d]thiazol-2-amine Derivative 2 | Human Epidermal growth factor receptor (HER) | -10.4 | Compound 1 | - |
| Benzo[d]thiazol-2-amine Derivative 3 | Human Epidermal growth factor receptor (HER) | -9.9 | Compound 1 | - |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-j) | DNA gyrase (PDB: 3G75) | -5.54 | Not specified | - |
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (Compound 16b) | Dihydropteroate Synthase (DHPS) | IC50: 7.85 µg/mL | Sulfadiazine | IC50: 7.13 µg/mL |
Data sourced from studies on potential anticancer and antimicrobial agents.[1][2][3]
Table 2: Docking Performance against Anticonvulsant Targets
| Derivative Analogue | Target Protein | Binding Affinity (kcal/mol) | Reference Compound/Drug | Binding Affinity (kcal/mol) |
| A14 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -6.6 | Vigabatrin | -5.2 |
| A9 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -6.1 | Vigabatrin | -5.2 |
| A12 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -6.1 | Vigabatrin | -5.2 |
| A11 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -6.0 | Vigabatrin | -5.2 |
| A1 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -5.9 | Vigabatrin | -5.2 |
| A10 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -5.9 | Vigabatrin | -5.2 |
| A3 | γ-aminobutyric acid-aminotransferase (GABA-AT) | -5.8 | Vigabatrin | -5.2 |
| A14 | Activated open sodium ion channel (NavMs) | 5.0 | Lamotrigine | Not specified |
Data sourced from an in-silico study evaluating derivatives as potential anticonvulsants.[4]
Experimental Protocols
The methodologies outlined below are representative of the procedures used in the cited molecular docking studies.
General Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps from preparation to analysis.[5][6]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from a public repository, most commonly the Protein Data Bank (PDB).
-
The protein structure is prepared for docking using software like AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Chimera.[4]
-
This preparation phase involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, repairing missing residues, and assigning atomic charges.[4] The structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
These 2D structures are converted into 3D conformations.
-
The geometry of the ligands is optimized, and energy is minimized using computational chemistry software like Spartan or Avogadro. This process ensures a stable, low-energy conformation for docking.[4]
-
-
Molecular Docking Simulation:
-
Docking is performed using specialized software such as AutoDock Vina, Molegro Virtual Docker, or GLIDE.[1][4][7][8]
-
A binding site, or "grid box," is defined on the target protein, typically encompassing the active site where the natural substrate or a known inhibitor binds.
-
The software then explores various possible conformations and orientations (poses) of the ligand within the defined binding site.
-
Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.
-
-
Analysis of Results:
-
The results are analyzed by ranking the ligands based on their docking scores or predicted binding affinities.
-
The binding poses of the top-ranked derivatives are visualized and examined in detail using software like Discovery Studio Visualizer or PyMOL to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[4]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and relevant biological pathways.
Caption: General workflow for a structure-based molecular docking study.
Caption: Simplified HER2 signaling pathway in cancer.
Caption: Role of GABA-AT in the GABAergic signaling pathway.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. wjarr.com [wjarr.com]
Comparative Pharmacological Profile of N-Phenyl-1,3-benzothiazol-2-amine: An In Vitro and In Vivo Analysis
A comprehensive evaluation of the pharmacological activities of N-Phenyl-1,3-benzothiazol-2-amine remains an area of active investigation. While the broader benzothiazole scaffold is a well-established pharmacophore with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects, specific comparative data for this compound against established agents is not extensively documented in publicly available literature. This guide synthesizes the available information on related benzothiazole derivatives to provide a comparative context for the potential pharmacological profile of this compound and outlines the standard experimental protocols used in such evaluations.
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, leading to the development of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, Riluzole, a notable benzothiazole derivative, is an approved medication for amyotrophic lateral sclerosis (ALS), exerting its neuroprotective effects through the modulation of glutamate neurotransmission.[1][3][4] Other derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines and significant in vivo anti-inflammatory properties.[5][6][7]
In Vitro Pharmacological Profile: A Comparative Overview
While direct comparative studies on this compound are limited, the examination of structurally related compounds provides valuable insights into its potential activities. The following tables summarize the in vitro efficacy of various benzothiazole derivatives against different pharmacological targets, offering a benchmark for future investigations of this compound.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively explored. In vitro cytotoxicity is a primary indicator of a compound's potential as an anticancer agent, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Not explicitly stated, but potent | Doxorubicin | Not specified in the same study |
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder) | 26.51 | Cisplatin | 14.85 |
| Benzothiazole-piperazine derivatives | Various (e.g., HepG-2, DU-145, MCF-7) | Varies with substitution | Not specified |
Table 1: Comparative in vitro anticancer activity of selected benzothiazole derivatives.
Neuroprotective Activity
The neuroprotective effects of benzothiazole derivatives are often evaluated by their ability to mitigate neuronal damage induced by toxins or ischemic conditions. Riluzole serves as a key comparator in this domain.
| Compound/Derivative | In Vitro Model | Endpoint | Comparative Efficacy | Reference Compound |
| Riluzole | Hippocampal neurons | Inhibition of MeAIB/glutamine transport | IC50 = 1 µM | - |
| AS601245 | Ischemia-induced cell death | Cell survival | Neuroprotective | - |
| Substituted aminothiazoles (SKA-377, SKA-378, SKA-379) | Hippocampal neurons | Inhibition of MeAIB transport | Potent inhibitors | Riluzole |
Table 2: Comparative in vitro neuroprotective activity of selected benzothiazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are typically assessed through their ability to inhibit key inflammatory mediators or enzymes.
| Compound/Derivative | Assay | IC50/Inhibition (%) | Reference Compound | IC50/Inhibition (%) |
| N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c) | Carrageenan-induced paw edema | Higher than Indomethacin | Indomethacin | Not specified |
| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | Carrageenan-induced paw edema | 23.85%–61.45% | Indomethacin | 22.43% |
Table 3: Comparative in vitro and in vivo anti-inflammatory activity of selected benzothiazole derivatives.[8][9]
In Vivo Pharmacological Correlation
Translating in vitro findings to in vivo efficacy is a critical step in drug development. Animal models are employed to assess the pharmacological activity and safety profile of new chemical entities.
Anticancer Efficacy in Animal Models
In vivo anticancer studies often involve xenograft models where human cancer cells are implanted into immunocompromised mice. The tumor growth inhibition is a primary endpoint.
| Compound/Derivative | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference Compound |
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 xenografts in mice | 10 mg/kg (i.p.) | >50% | - |
Table 4: In vivo anticancer activity of a benzothiazole derivative.[6]
Neuroprotection in Animal Models
Animal models of neurodegenerative diseases, such as stroke or ALS, are used to evaluate the in vivo neuroprotective potential of benzothiazole derivatives.
| Compound/Derivative | Animal Model | Dosing Regimen | Outcome | Reference Compound |
| AS601245 | Gerbil model of transient global ischemia | 40, 60, and 80 mg/kg (i.p.) | Significant protection against neuronal loss | - |
| Riluzole | SOD1 mice (ALS model) | Not specified | Prolongation of survival | - |
Table 5: In vivo neuroprotective activity of selected benzothiazole derivatives.[10][11]
Anti-inflammatory Activity in Animal Models
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound/Derivative | Animal Model | Dosing Regimen | Paw Edema Inhibition (%) | Reference Compound |
| N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c) | Rat | Not specified | Higher than Indomethacin | Indomethacin |
| 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide (1e) | Mouse | Not specified | 61.45% | Indomethacin |
Table 6: In vivo anti-inflammatory activity of selected benzothiazole derivatives.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols frequently used in the pharmacological evaluation of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Workflow:
Signaling Pathways
The pharmacological effects of benzothiazole derivatives are mediated through various signaling pathways. For instance, their anticancer activity can involve the induction of apoptosis and cell cycle arrest, while their neuroprotective effects are often linked to the modulation of glutamate signaling and inhibition of voltage-gated ion channels.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
Head-to-head comparison of different synthetic routes for N-Phenyl-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Synthesis Strategies
N-Phenyl-1,3-benzothiazol-2-amine is a significant scaffold in medicinal chemistry and materials science. Its efficient synthesis is crucial for the exploration of its derivatives in various applications. This guide provides a detailed head-to-head comparison of the primary synthetic routes to this target molecule, offering quantitative data, comprehensive experimental protocols, and a logical overview of the synthetic strategies.
At a Glance: Performance Comparison of Synthetic Routes
The selection of an optimal synthetic pathway for this compound depends on factors such as desired yield, reaction time, availability of starting materials, and tolerance to various functional groups. The following table summarizes the key performance indicators for the most common synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Route 1: Nucleophilic Aromatic Substitution | 2-Chlorobenzothiazole, Aniline | Base (e.g., K₂CO₃, Et₃N) | DMF, Ethanol | 150 - 200 | 4 - 10 | 75 - 85 |
| Route 2: Oxidative Cyclization of Thiourea | 1-(2-bromophenyl)-3-phenylthiourea | Copper salt (e.g., CuI), Base (e.g., K₂CO₃) | DMF | 120 - 140 | 12 - 24 | ~70 |
| Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination | 2-Bromobenzothiazole, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100 - 110 | 12 - 24 | 80 - 95 |
| Route 4: Copper-Catalyzed Ullmann Condensation | 2-Bromobenzothiazole, Aniline | CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | DMSO | 110 - 130 | 24 - 48 | 65 - 78 |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationship between the different synthetic approaches to this compound.
Detailed Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct reaction of 2-chlorobenzothiazole with aniline, where aniline acts as a nucleophile, displacing the chloride.
Experimental Protocol: A mixture of 2-chlorobenzothiazole (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 150 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford this compound.
Route 2: Oxidative Cyclization of Thiourea
This classical approach involves the intramolecular cyclization of a pre-formed N,N'-diarylthiourea.
Experimental Protocol: 1-(2-bromophenyl)-3-phenylthiourea (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) are taken in a round-bottom flask containing DMF. The mixture is degassed and then heated to 130 °C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired product.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern cross-coupling reaction offers a highly efficient method for the formation of the C-N bond.
Experimental Protocol: To a dried Schlenk tube is added 2-bromobenzothiazole (1.0 eq), aniline (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane is added, and the mixture is heated to 110 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give this compound.
Route 4: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that provides an alternative to palladium-based methods.
Experimental Protocol: A mixture of 2-bromobenzothiazole (1.0 eq), aniline (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 120 °C for 24-48 hours under a nitrogen atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final compound.
Workflow for Synthesis and Analysis
The following diagram outlines a general experimental workflow applicable to all the described synthetic routes.
This comprehensive guide is intended to provide researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for obtaining this compound, based on their specific laboratory capabilities and research objectives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Phenyl-1,3-benzothiazol-2-amine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Phenyl-1,3-benzothiazol-2-amine, a compound frequently utilized in pharmaceutical research.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed and causes serious eye irritation.[1] One safety data sheet indicates it is toxic if swallowed and causes skin irritation. Therefore, personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and notify your laboratory supervisor and Environmental Health and Safety (EHS) office. For trained personnel, small spills can be managed by using an inert absorbent material like vermiculite or sand.[3] The absorbed material should then be collected into a designated, sealed container for hazardous waste disposal.[3]
Step-by-Step Disposal Protocol
The primary and mandated route for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][4] Under no circumstances should this chemical be discarded down the drain or in regular solid waste.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | [1] |
| Skin Irritation | Category 2 | Causes skin irritation | |
| Eye Irritation | Category 2A | Causes serious eye irritation | [1] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Ensure the container is kept tightly closed when not in use to prevent the release of dust or vapors.[2]
-
-
Temporary On-site Storage:
-
Store the sealed hazardous waste container in a designated, secure area that is cool, dry, and well-ventilated.[2]
-
This storage area should be away from incompatible materials and sources of ignition.
-
Access to this storage area should be restricted to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a detailed inventory of the waste, including the chemical name and approximate quantity.
-
Follow all internal institutional procedures for waste manifest documentation.
-
Logical Flow of Safety Decisions
Caption: Decision-making process for the safe handling and disposal of the chemical.
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before handling and disposal.
References
Essential Safety and Operational Guide for Handling N-Phenyl-1,3-benzothiazol-2-amine
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle N-Phenyl-1,3-benzothiazol-2-amine. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Identification and First Aid
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] Rinse mouth.[1] |
| If on Skin | Wash with plenty of soap and water.[2][4] If skin irritation or rash occurs: Get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[2][3][4] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2][3][4][5] Call a POISON CENTER or doctor if you feel unwell.[4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] If eye irritation persists: Get medical advice/attention.[1][4] |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Details |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must conform to EN166 (EU) or NIOSH (US) approved standards.[6] |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Handle with gloves, ensuring they are inspected prior to use.[6] Use proper glove removal technique. Dispose of contaminated gloves after use.[6] Wear impervious clothing.[6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when dusts are generated or if ventilation is inadequate.[1] Use in accordance with institutional and regulatory standards. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2][4][6] Ensure safety showers and eyewash stations are readily accessible.[4][7]
-
Procedural Controls: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Personal Hygiene: Remove and wash contaminated clothing before reuse.[2][3][4]
Storage:
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5]
-
Do not mix with other waste.[1]
Spill Response:
-
Containment: Wear appropriate PPE.[6] Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system.[1]
-
Clean-up: For solid spills, sweep up and shovel the material.[6] Place in a suitable, closed container for disposal.[6] Avoid generating dust.[1][6] Clean the affected area thoroughly.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
